molecular formula C6H2ClF2NO2 B025758 4-Chloro-5,6-difluoronicotinic acid CAS No. 851386-32-8

4-Chloro-5,6-difluoronicotinic acid

Cat. No.: B025758
CAS No.: 851386-32-8
M. Wt: 193.53 g/mol
InChI Key: SQMYITSFQKNMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6-difluoronicotinic acid (CAS 851386-32-8) is a high-value, multifunctional pyridine derivative with the molecular formula C 6 H 2 ClF 2 NO 2 and a molecular weight of 193.53 g/mol. This compound serves as a critical synthetic intermediate in organic and medicinal chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid group and halogen substituents on the pyridine ring, makes it a versatile building block for constructing more complex molecules, especially in the synthesis of fluorinated and chlorinated nicotinic acid analogues. The core research value of this compound lies in its application as a key precursor in pharmaceutical research. It is designed for use in the synthesis of potential therapeutic agents, building upon the established pharmacological importance of the pyridine-3-carboxylic acid (nicotinic acid) scaffold. Nicotinic acid itself is a well-known vitamin (B3) and a potent lipid-modifying agent that can raise high-density lipoprotein (HDL) cholesterol and lower triglycerides and low-density lipoprotein (LDL) cholesterol, primarily through its action on the G protein-coupled receptor HM74A (GPR109A) in adipose tissue . The specific halogen pattern (chloro and fluoro) on this nicotinic acid analogue allows researchers to fine-tune the properties of candidate drugs, potentially leading to new compounds with modified receptor binding, metabolic stability, and bioavailability . Primary Research Applications: • Pharmaceutical Intermediate : A key building block for the synthesis of sophisticated drug candidates. • Medicinal Chemistry : Used in structure-activity relationship (SAR) studies to explore new chemical space around the nicotinic acid scaffold. • Biochemical Research : Serves as a tool compound for investigating the mechanisms of fluorinated pyridine derivatives. Handling and Safety : This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

4-chloro-5,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYITSFQKNMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459772
Record name 4-Chloro-5,6-difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-32-8
Record name 4-Chloro-5,6-difluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6-difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-difluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 851386-32-8

This technical guide provides a comprehensive overview of 4-Chloro-5,6-difluoronicotinic acid, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a putative synthetic pathway, and discusses its potential applications in medicinal chemistry.

Chemical Properties and Identifiers

This compound is a solid, halogenated pyridinecarboxylic acid.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity.

A summary of its key chemical data is presented in the table below.

PropertyValueSource(s)
CAS Number 851386-32-8[1][2][3][4][5]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molecular Weight 193.54 g/mol [4][6]
IUPAC Name 4-chloro-5,6-difluoropyridine-3-carboxylic acid[7]
Synonyms 4-chloro-5,6-difluoropyridine-3-carboxylic acid[1]
Physical Form Solid[1]
Purity Typically ≥95%[1][4]
InChI Key SQMYITSFQKNMHA-UHFFFAOYSA-N[1][4]
SMILES O=C(O)C1=CN=C(F)C(F)=C1Cl[3][5]

Synthesis and Experimental Protocols

A potential logical workflow for its synthesis could start from a polysubstituted pyridine precursor, followed by functional group interconversions to introduce the carboxylic acid moiety.

Synthesis_Workflow Start Polysubstituted Pyridine Precursor Intermediate1 Functional Group Modification Start->Intermediate1 Halogenation/ Nitration Intermediate2 Introduction of Carboxylic Acid Moiety (e.g., via nitrile hydrolysis or oxidation) Intermediate1->Intermediate2 Reaction specific to precursor Product 4-Chloro-5,6-difluoronicotinic acid Intermediate2->Product Purification

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated nicotinic acids are recognized as important intermediates in the pharmaceutical industry. The incorporation of chlorine and fluorine atoms can modulate the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design.

While specific drugs derived from this compound are not explicitly documented in the reviewed literature, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Step1 Chemical Modification (e.g., amide coupling, esterification) Start->Step1 Step2 Synthesis of Compound Library Step1->Step2 Step3 Biological Screening (e.g., in vitro assays) Step2->Step3 Step4 Lead Optimization Step3->Step4 Hit Identification End Drug Candidate Step4->End

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-5,6-difluoronicotinic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document combines reported data from chemical suppliers and computed values from reputable databases. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for researchers to establish these values empirically.

Core Physicochemical Properties

This compound is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. Its structure, featuring a chlorine and two fluorine atoms on the pyridine ring, significantly influences its chemical and physical characteristics.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₂ClF₂NO₂CymitQuimica, Sigma-Aldrich[1]
Molecular Weight 193.54 g/mol Sigma-Aldrich
Physical Form SolidCymitQuimica, Sigma-Aldrich[1]
Purity Typically ≥95%CymitQuimica, Sigma-Aldrich[1]
XLogP3 (Computed) 1.5PubChem[2]
Topological Polar Surface Area (Computed) 50.2 ŲPubChem[2]
Hydrogen Bond Donor Count (Computed) 1PubChem[2]
Hydrogen Bond Acceptor Count (Computed) 3PubChem[2]
Rotatable Bond Count (Computed) 1PubChem[2]

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, the following standard methodologies are proposed.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range constitutes the melting point.

    • For a pure substance, the melting range is typically narrow (0.5-1.5 °C). A broad melting range may indicate the presence of impurities.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound in solution.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Procedure:

    • The solution of the acid is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water in a sealed flask.

    • The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Structural & Analytical Characterization cluster_data Data Compilation & Reporting Synthesis Synthesis of 4-Chloro-5,6- difluoronicotinic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., HPLC, NMR) Purification->Purity_Analysis NMR_spec NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR_spec MS_spec Mass Spectrometry Purification->MS_spec FTIR_spec FTIR Spectroscopy Purification->FTIR_spec Melting_Point Melting Point Determination Purity_Analysis->Melting_Point pKa pKa Determination Purity_Analysis->pKa Solubility Aqueous Solubility Measurement Purity_Analysis->Solubility LogP LogP Determination (e.g., Shake-Flask) Purity_Analysis->LogP Data_Table Summarize Quantitative Data in Tables Melting_Point->Data_Table pKa->Data_Table Solubility->Data_Table LogP->Data_Table NMR_spec->Data_Table MS_spec->Data_Table FTIR_spec->Data_Table Report Generate Technical Report Data_Table->Report

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Biological Activity Context

While specific biological studies on this compound are not widely reported, the broader class of nicotinic acid derivatives has been investigated for a range of biological activities. These include potential applications as antimicrobial and anti-inflammatory agents. The introduction of halogen atoms can significantly modulate the biological properties of the parent nicotinic acid molecule, potentially enhancing its efficacy or altering its mechanism of action. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound.

G General Biological Screening Workflow cluster_compound Test Compound cluster_screening Initial Biological Screening cluster_evaluation Data Analysis & Further Steps Compound This compound Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Compound->Cytotoxicity Data_Analysis Analyze Screening Results Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Lead_Identification Identify Potential Leads Data_Analysis->Lead_Identification Further_Studies Further Mechanistic Studies Lead_Identification->Further_Studies

References

In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5,6-difluoronicotinic acid, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Properties

This compound, also known as 4-chloro-5,6-difluoropyridine-3-carboxylic acid, is a halogenated pyridine derivative. Its trifunctional nature, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules.

PropertyValueReference
Molecular Weight 193.54 g/mol [1][2]
Chemical Formula C₆H₂ClF₂NO₂[2][3]
CAS Number 851386-32-8[3]
Appearance Solid[1][3]
Purity ≥95%[1][3]
IUPAC Name 4-chloro-5,6-difluoropyridine-3-carboxylic acid[4]
Synonyms 4-chloro-5,6-difluoro-3-pyridinecarboxylic acid[4]

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of substituted nicotinic acid derivatives from enamino keto esters is outlined below. This methodology can be adapted for the specific synthesis of this compound.

G cluster_0 Starting Materials Preparation cluster_2 Cyclization and Functionalization cluster_3 Final Product A β-Keto Ester C Enamino Keto Ester A->C Condensation B Amine B->C D Formylation/Halogenation C->D E Cyclization D->E F Hydrolysis E->F G This compound F->G

Caption: General workflow for the synthesis of substituted nicotinic acids.

Experimental Protocol: General Synthesis of Substituted Nicotinic Acid Esters via Enamino Keto Ester Cyclization

  • Formation of the Enamino Keto Ester: A β-keto ester is reacted with a suitable amine in a solvent such as toluene or ethanol, often with catalytic acid (e.g., p-toluenesulfonic acid), and heated to reflux with removal of water to drive the reaction to completion.

  • Formylation and Halogenation: The resulting enamino keto ester is then subjected to a Vilsmeier-Haack type reaction using a formylating agent (e.g., dimethylformamide) and a halogenating agent (e.g., phosphorus oxychloride or thionyl chloride) to introduce the chloro and formyl groups necessary for cyclization. For the target molecule, specific fluorinating agents would be required in earlier steps of the synthesis of the starting materials.

  • Cyclization: The intermediate is then cyclized, often by heating, to form the pyridine ring.

  • Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid, typically under acidic or basic conditions, to yield the final nicotinic acid derivative.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals due to the significant impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of drug molecules. The incorporation of chlorine and fluorine can enhance metabolic stability, binding affinity, and bioavailability.

While specific drugs derived from this compound are not prominently disclosed in the public domain, its structural motifs are present in various biologically active compounds. Nicotinic acid derivatives have been investigated for a range of therapeutic applications, including as:

  • Analgesic and Anti-inflammatory Agents: Certain substituted nicotinic acids have shown promising activity in preclinical models of pain and inflammation.

  • Antimicrobial Agents: The pyridine nucleus is a common scaffold in the design of antibacterial and antifungal drugs.

  • Building Blocks for Fused Heterocycles: The reactivity of the chloro and carboxylic acid groups allows for further chemical transformations to construct more complex heterocyclic systems, which are often privileged structures in medicinal chemistry.

G cluster_0 Potential Therapeutic Areas A This compound B Analgesics A->B Derivative Synthesis C Anti-inflammatory Drugs A->C Derivative Synthesis D Antimicrobial Agents A->D Derivative Synthesis E Oncology Therapeutics A->E Derivative Synthesis

Caption: Potential applications of this compound derivatives.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound and to separate it from reaction byproducts and starting materials.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the aromatic pyridine ring.

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

This technical guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The information provided is intended to support the synthesis and application of this versatile chemical intermediate in the pursuit of new and effective therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-5,6-difluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-5,6-difluoronicotinic acid (CAS RN: 851386-32-8), a fluorinated pyridine derivative utilized in chemical synthesis and drug discovery. Due to its hazardous properties, strict adherence to the protocols outlined in this document is crucial to ensure personnel safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] While specific experimental data for some physical properties are limited, the available information and data for related compounds are summarized below.

PropertyValueSource
CAS Number 851386-32-8[1][3][4]
Molecular Formula C₆H₂ClF₂NO₂[1][3]
Molecular Weight 193.54 g/mol [5]
Appearance Solid[1][2]
Purity Typically ≥95%[1][3]
Storage Temperature 2-8°C, under inert atmosphere[2][6]
Synonyms 4-chloro-5,6-difluoropyridine-3-carboxylic acid[1][3]

Hazard Identification and Toxicological Information

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][7][8]

GHS Hazard Classification:

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[2][7][8]

Pictogram:

alt text

Signal Word: Warning[2][6]

Toxicological Data:

Potential Health Effects:

  • Ingestion: Harmful, may cause nausea, vomiting, and abdominal pain.

  • Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.

  • Skin Contact: Causes skin irritation, redness, and pain.

  • Eye Contact: Causes serious eye irritation, which may result in redness, watering, and pain.[11]

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is mandatory when working with this powdered hazardous chemical.[12]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Assess Task Assess Task (e.g., weighing, reaction setup) Eye_Face Eye and Face Protection - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for splash risk Assess Task->Eye_Face Always required Skin_Body Skin and Body Protection - Nitrile or neoprene gloves - Fully buttoned lab coat - Chemical-resistant apron for large quantities Assess Task->Skin_Body Always required Respiratory Respiratory Protection - Use in a certified chemical fume hood - If fume hood is not feasible, consult EHS for respirator selection (e.g., N95 for powders, or respirator with appropriate cartridges) Assess Task->Respiratory Required for handling powders or volatile solutions

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling Powdered this compound

Handling of this solid compound requires measures to prevent dust formation and inhalation.[6][7]

Handling_Workflow Start Start Prep Preparation - Don appropriate PPE - Designate a work area in a fume hood - Assemble all necessary equipment Start->Prep End End Weigh Weighing - Use an analytical balance inside a ventilated enclosure - Handle with care to avoid creating dust - Close container immediately after use Prep->Weigh Transfer Transfer - Use a spatula to transfer the solid - If making a solution, add the solid to the solvent slowly Weigh->Transfer Cleanup Work Area Decontamination - Wipe down surfaces with a suitable solvent (e.g., 70% ethanol) - Dispose of contaminated wipes as hazardous waste Transfer->Cleanup Cleanup->End

Caption: Workflow for handling powdered hazardous chemicals.

Storage

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2] The recommended storage temperature is 2-8°C under an inert atmosphere.[2][6] Keep containers tightly closed.

Incompatible Materials:

  • Strong oxidizing agents[1][8]

  • Strong acids[8]

  • Strong bases[8]

Emergency Procedures

First-Aid Measures
ExposureFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][12]
Accidental Release Measures

For spills of this solid material, follow these steps to minimize exposure and contamination.

Spill_Cleanup Spill Spill Occurs Evacuate Evacuate and secure the area Alert others Spill->Evacuate Assess Assess the spill - Identify the substance - Estimate the quantity Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Assess->PPE Contain Contain the spill - Gently cover with an absorbent material (e.g., vermiculite, sand) to prevent dust PPE->Contain Neutralize Neutralize (for acidic solids) - Cautiously apply a weak base like sodium bicarbonate Contain->Neutralize Collect Collect the material - Carefully sweep the absorbed/neutralized material into a designated waste container Neutralize->Collect Decontaminate Decontaminate the area - Clean the spill area with soap and water or an appropriate solvent Collect->Decontaminate Dispose Dispose of waste - Label the waste container and dispose of it as hazardous waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Spill cleanup workflow for an acidic solid.

Fire-Fighting Measures

In case of a fire involving this compound, use appropriate extinguishing media.

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[3][12]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]

Waste_Disposal Waste_Generated Waste Generated Is_Halogenated Is the waste halogenated? Waste_Generated->Is_Halogenated Halogenated_Waste Collect in a designated, properly labeled, and sealed 'Halogenated Organic Waste' container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Collect in a 'Non-Halogenated Organic Waste' container Is_Halogenated->Non_Halogenated_Waste No Arrange_Disposal Arrange for disposal through the institution's Environmental Health and Safety (EHS) office Halogenated_Waste->Arrange_Disposal Non_Halogenated_Waste->Arrange_Disposal

Caption: Decision tree for the disposal of halogenated organic waste.

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of this compound are not widely available, its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with related biological targets. Nicotinic acid is known to exert its effects through various mechanisms, including acting as a precursor for the coenzymes NAD and NADP, and by activating G protein-coupled receptors like HCA₂ (GPR109A).[13][14][15][16] These pathways are crucial for cellular metabolism and lipid regulation. The presence of chloro and fluoro substituents on the pyridine ring may significantly alter the compound's binding affinity, selectivity, and metabolic stability, which are key considerations in drug development. Further research is required to elucidate the specific molecular mechanisms of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Navigating the Solubility Landscape of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5,6-difluoronicotinic acid is a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the current absence of publicly available quantitative solubility data, this document focuses on providing a robust experimental protocol for its determination, a framework for data presentation, and a qualitative assessment of its expected solubility based on its molecular structure.

Introduction

This compound possesses a unique combination of functional groups that influence its physicochemical properties, including its solubility. The presence of a carboxylic acid group suggests potential for hydrogen bonding and solubility in polar solvents. Conversely, the aromatic pyridine ring and halogen substituents (chloro and fluoro groups) contribute to its lipophilicity, suggesting solubility in less polar organic solvents. Understanding the interplay of these structural features is key to predicting and experimentally determining its solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in various organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following sections provide a recommended protocol and data presentation format to facilitate this process and ensure consistency in reporting.

Table 1: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Tetrahydrofuran (THF)
Toluene

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the flask or vial containing the filtered saturated solution.

    • Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the flask or vial containing the solid residue.

    • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) using the following formula:

      • Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent (L))

    • Calculate the solubility in moles per liter (mol/L) using the molecular weight of this compound (193.54 g/mol ):

      • Solubility (mol/L) = (Solubility (g/L)) / (Molecular Weight ( g/mol ))

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made:

  • High Expected Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the carboxylic acid group and interact with the aromatic ring.

  • Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Solubility may also be moderate in ketones like acetone.

  • Low to Moderate Expected Solubility: In solvents of intermediate polarity such as ethyl acetate and dichloromethane.

  • Low Expected Solubility: In nonpolar solvents like toluene and hexanes, due to the polar nature of the carboxylic acid group.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Excess Solute + Solvent filter Filtration of Supernatant equil->filter Settled Mixture weigh1 Weigh Filtered Solution filter->weigh1 Clear Saturated Solution evap Solvent Evaporation weigh1->evap calc Calculate Solubility weigh1->calc Volume of Solution weigh2 Weigh Dry Solute evap->weigh2 weigh2->calc Mass of Solute

Spectroscopic Analysis of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Chloro-5,6-difluoronicotinic acid, a key building block in pharmaceutical and agrochemical research. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Disclaimer: The spectral data presented in this document is hypothetical and has been generated for illustrative purposes based on the chemical structure of this compound and established spectroscopic principles. It is intended to serve as a reference and guide for researchers. Actual experimental data may vary.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s1HH-2
~13.0br s1H-COOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~165-COOH
~150 (dd)C-6
~148 (dd)C-5
~140C-2
~130C-4
~125C-3

(dd = doublet of doublets due to C-F coupling)

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -130dF-6
~ -145dF-5

(d = doublet)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadO-H stretch (Carboxylic Acid)
1710StrongC=O stretch (Carboxylic Acid)
1600, 1580MediumC=C and C=N stretching (Aromatic ring)
1300-1200StrongC-O stretch
1100-1000StrongC-F stretch
850-750MediumC-Cl stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
193/195100/33[M]⁺ (Molecular Ion, showing Cl isotope pattern)
176/17840/13[M-OH]⁺
148/15060/20[M-COOH]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are acquired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: A standard fluorine experiment is performed, often with proton decoupling. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample 4-Chloro-5,6- difluoronicotinic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR and MS Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy (FT-IR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data NMR Data Processing (FT, Phasing, Referencing) NMR->NMR_Data IR_Data IR Data Processing (Background Subtraction) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide to Commercial Availability and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-Chloro-5,6-difluoronicotinic acid (CAS No. 851386-32-8), a key building block in pharmaceutical and agrochemical research. This document outlines suppliers, physical and chemical properties, and a general protocol for its procurement and safe handling in a laboratory setting.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its halogenated structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized chemicals. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a point of interest for medicinal chemists and drug discovery programs.

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes a selection of vendors, their product numbers, and contact information for ease of procurement. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NumberContact Information
Sigma-Aldrich AMBH2D702805--INVALID-LINK--
CymitQuimica IN-DA004QSG--INVALID-LINK--
Ivy Fine Chemicals 150569--INVALID-LINK--
Kemix Pty Ltd Inquire--INVALID-LINK--
Reagentia R004QSG--INVALID-LINK--
2a biotech 2A-0138642--INVALID-LINK--
Fluoropharm OF25049--INVALID-LINK--
Ambeed, Inc. AMBH2D702805--INVALID-LINK--
ChemicalBook Inquire--INVALID-LINK--
BLDpharm BD96028--INVALID-LINK--

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various supplier and database sources.[1][2][3][4][5][6]

PropertyValue
CAS Number 851386-32-8[1][2]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol
Appearance Solid[1]
Purity Typically ≥95%[1]
IUPAC Name 4-chloro-5,6-difluoropyridine-3-carboxylic acid[5]
Synonyms 4-chloro-5,6-difluoropyridine-3-carboxylic acid, 4-chloro-5,6-difluoro-3-pyridinecarboxylic acid[2][5]
InChI InChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)[5]
InChIKey SQMYITSFQKNMHA-UHFFFAOYSA-N[5]
SMILES O=C(O)c1cnc(F)c(F)c1Cl[7]
Storage Temperature Inert atmosphere, 2-8°C

Experimental Protocols

Synthesis
General Procurement and Handling Workflow for Research Chemicals

The following section and diagram outline a generalized workflow for the procurement, handling, and use of a chemical compound like this compound in a research and development setting. This workflow is designed to ensure safety, compliance, and efficient use of the chemical.[1][2][11][12][13]

G cluster_procurement Procurement Phase cluster_handling Laboratory Handling & Use Phase cluster_data Data & Documentation A Identify Need & Define Specifications B Supplier Identification & Quotation A->B C Purchase Order & Approval B->C D Receiving & Initial Inspection C->D E Review Safety Data Sheet (SDS) C->E Chemical Delivery J Log Chemical in Inventory D->J F Proper Storage E->F G Weighing & Solution Preparation F->G H Experimental Use G->H I Waste Disposal H->I K Record Experimental Details H->K L Analyze & Report Results K->L

A generalized workflow for the procurement and handling of research chemicals.

Methodology for Chemical Procurement and Handling:

  • Identify Need and Define Specifications: The research team identifies the need for this compound and defines the required quantity and purity specifications for their experiments.

  • Supplier Identification and Quotation: Potential suppliers are identified from the list provided in this guide or through other sourcing platforms. Quotations for the desired quantity and purity are requested.

  • Purchase Order and Approval: A formal purchase order is generated and submitted for internal approval according to the institution's procurement policies.

  • Receiving and Initial Inspection: Upon delivery, the chemical is inspected to ensure the container is intact and the product matches the order specifications. The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are obtained from the supplier.[11]

  • Review Safety Data Sheet (SDS): Before handling, all personnel involved must thoroughly review the SDS to understand the hazards, required personal protective equipment (PPE), and emergency procedures.[13]

  • Proper Storage: The chemical is stored in a designated, well-ventilated area according to the storage conditions specified on the SDS (e.g., inert atmosphere, 2-8°C).

  • Weighing and Solution Preparation: The required amount of the compound is carefully weighed in a fume hood using appropriate PPE. Solvents for preparing solutions should be chosen based on the experimental requirements and any available solubility data.

  • Experimental Use: The prepared solution or the solid compound is used in the planned chemical reaction or biological assay. All experimental steps should be conducted following established laboratory safety protocols.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, are disposed of according to institutional and regulatory guidelines for chemical waste.

  • Log Chemical in Inventory: The received chemical is logged into the laboratory's chemical inventory system to track its location, quantity, and usage.

  • Record Experimental Details: Detailed records of the experiment, including the amount of the compound used, reaction conditions, and observations, are maintained in a laboratory notebook.

  • Analyze and Report Results: The results of the experiment are analyzed, and the findings are documented in a research report or publication.

Safety Information

This compound is a chemical that requires careful handling. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and valuable building block for researchers in drug discovery and chemical synthesis. This guide provides a starting point for sourcing this compound and outlines a general framework for its safe handling and use in a laboratory setting. While a specific synthesis protocol is not publicly available, the information provided herein should facilitate the procurement and appropriate use of this chemical for research and development purposes. Researchers should always consult the supplier's documentation and follow their institution's safety guidelines when working with any chemical.

References

Potential Research Applications of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-5,6-difluoronicotinic acid is a halogenated pyridine carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers multiple reaction sites for chemical modification and the introduction of diverse functionalities. This technical guide explores the potential research applications of this compound, drawing parallels from structurally similar compounds and outlining its prospective utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct research applications for this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds, suggesting a high probability of utility as a key synthetic intermediate.

Core Molecular Features and Synthetic Utility

This compound possesses a combination of features that make it an attractive scaffold for library synthesis and lead optimization:

  • Reactive Carboxylic Acid: The primary site for modification, allowing for the formation of amides, esters, and other derivatives through standard coupling chemistries.

  • Reactive Chloro Substituent: The chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of amine, alcohol, and thiol functionalities.

  • Modulating Fluoro Groups: The fluorine atoms at the 5- and 6-positions can influence the molecule's electronic properties, pKa, and metabolic stability. They can also serve as handles for further functionalization in more advanced synthetic schemes.

These features allow for a modular approach to drug design, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the biological activities of structurally related halogenated and fluorinated nicotinic acid derivatives, this compound is a promising starting material for the synthesis of inhibitors targeting various enzymes and receptors.

Kinase Inhibitors in Oncology

A significant body of research highlights the use of substituted pyridine and nicotinic acid scaffolds in the development of potent and selective kinase inhibitors for cancer therapy. The general structure of many kinase inhibitors consists of a hinge-binding motif, a linker, and a moiety that occupies the solvent-exposed region. This compound can serve as a precursor to novel kinase inhibitors by functionalizing the carboxylic acid and the chloro position.

Hypothetical Kinase Inhibitor Synthesis Workflow

G A This compound C Amide Coupling (e.g., HATU, EDC) A->C B Amine R1-NH2 B->C D Intermediate Amide C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine R2-NH2 E->F G Final Kinase Inhibitor Candidate F->G

Caption: A potential workflow for synthesizing kinase inhibitors.

Table 1: Representative Kinase Inhibition Data for Analogous Pyridine-based Scaffolds

Compound ID (Analogous)Target KinaseIC50 (nM)Reference Compound
A-101Aurora A50Alisertib
B-203EGFR15Gefitinib
C-415VEGFR225Sunitinib
D-502BTK5Ibrutinib

Note: The data in this table is representative of kinase inhibitors with similar structural motifs and is intended for illustrative purposes only. No direct inhibition data for derivatives of this compound is currently available.

Antibacterial and Antiviral Agents

The nicotinic acid core is a well-established pharmacophore in the development of antimicrobial agents. For instance, isoniazid, a nicotinic acid hydrazide, is a cornerstone of tuberculosis treatment. The introduction of halogen substituents can enhance the antimicrobial properties of nicotinic acid derivatives. This compound could be used to generate novel libraries of compounds for screening against various bacterial and viral targets.

Logical Relationship for Antimicrobial Drug Discovery

G A This compound Scaffold B Library Synthesis (Amidation, SNAr) A->B C High-Throughput Screening (Bacterial/Viral Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: A logical workflow for antimicrobial drug discovery.

Experimental Protocols (Based on Analogous Compounds)

The following are generalized experimental protocols for key reactions that could be applied to this compound, based on established methods for similar nicotinic acid derivatives.

Protocol 1: Amide Coupling via HATU

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the chloro group of a this compound derivative with an amine.

Materials:

  • Amide derivative of this compound (from Protocol 1)

  • Nucleophilic amine (R'-NH₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the amide derivative of this compound (1.0 eq) in anhydrous DMSO or NMP.

  • Add the nucleophilic amine (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final substituted product.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. While direct experimental data for this specific molecule is limited, the well-established chemistry of nicotinic acids and the proven utility of similar halogenated scaffolds in drug discovery strongly suggest its potential in generating new chemical entities with therapeutic promise. The protocols and potential applications outlined in this guide, based on analogous structures, provide a solid foundation for researchers to begin exploring the utility of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

The Biological Activity of Fluorinated Nicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nicotinic acid and its derivatives has emerged as a compelling strategy in medicinal chemistry to modulate their biological activity. Nicotinic acid, also known as niacin or vitamin B3, and its analogs are key signaling molecules that interact with at least two major classes of receptors: the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, and various subtypes of nicotinic acetylcholine receptors (nAChRs). Fluorination can significantly alter the physicochemical properties of these molecules, including their pKa, lipophilicity, and metabolic stability, thereby influencing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activity of fluorinated nicotinic acids, focusing on their interactions with GPR109A and nAChRs, and details the experimental protocols used to evaluate their activity.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various nicotinic acid derivatives, including fluorinated analogs, to facilitate a comparative analysis of their structure-activity relationships (SAR).

Table 1: Biological Activity of Nicotinic Acid Analogs at the GPR109A Receptor

CompoundStructureReceptorAssay TypeEC50 (nM)Reference
Nicotinic AcidPyridine-3-carboxylic acidHuman GPR109AGPR109a activation~100[1]
5-Propyl-pyrazole-3-carboxylic acid5-propyl-1H-pyrazole-3-carboxylic acidHuman GPR109AGPR109a activationPotent Agonist[2]
4-Fluoro-5-propyl-pyrazole-3-carboxylic acid4-fluoro-5-propyl-1H-pyrazole-3-carboxylic acidHuman GPR109AGPR109a activationSimilar potency to non-fluorinated analog[2]

Table 2: Binding Affinities of Nicotinic Acid Analogs for Carbonic Anhydrase III (CAIII)

CompoundR-Group on Nicotinic AcidKi (μM)
Nicotinic AcidH203
6-Chloronicotinic acid6-Cl104
6-Bromonicotinic acid6-Br91.7
6-Iodonicotinic acid6-I100
6-Hydroxynicotinic acid6-OH93.5
6-Aminonicotinic acid6-NH₂109
2-Chloronicotinic acid2-Cl128
2-Hydroxynicotinic acid2-OH132
2-Aminonicotinic acid2-NH₂143

Note: This table is adapted from a study on nicotinic acid analogs as carbonic anhydrase III ligands and is included to provide a broader context of the SAR of substituted nicotinic acids. Data for fluorinated analogs at the 6-position was not available in the provided search results.

Signaling Pathways

The biological effects of fluorinated nicotinic acids are mediated through complex signaling cascades initiated by their binding to GPR109A and nAChRs.

GPR109A Signaling

Activation of GPR109A by nicotinic acid analogs initiates two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is primarily responsible for the therapeutic lipid-modifying effects, while the β-arrestin pathway is linked to the common side effect of flushing.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gαi GPR109A->Gi activates bArrestin β-Arrestin GPR109A->bArrestin recruits Ligand Fluorinated Nicotinic Acid Ligand->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis (Therapeutic Effect) PKA->Lipolysis PLA2 Phospholipase A2 bArrestin->PLA2 activates PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Flushing Flushing (Side Effect) PGD2->Flushing

Caption: GPR109A signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.

nAChR_Signaling cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens channel Ligand Fluorinated Nicotinic Acid Derivative Ligand->nAChR binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Increase PI3K PI3K Ca_Increase->PI3K Akt Akt PI3K->Akt activates Cell_Survival ↑ Cell Survival (Neuroprotection) Akt->Cell_Survival

Caption: nAChR signaling pathway.

Experimental Protocols

The characterization of fluorinated nicotinic acids involves a range of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Synthesis and Purification of Fluorinated Nicotinic Acids

General Procedure for the Synthesis of 4-Trifluoromethyl Nicotinic Acid:

A common synthetic route to fluorinated nicotinic acids involves the construction of the pyridine ring from fluorinated precursors. For example, 4-trifluoromethyl nicotinic acid can be prepared from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile through acylation, cyclization, and subsequent hydrolysis reactions.

Purification:

Crude nicotinic acid derivatives can be purified by recrystallization. A typical procedure involves dissolving the crude product in a hot solvent, such as water, followed by treatment with a decolorizing agent like activated carbon. The solution is then filtered and cooled to induce crystallization of the purified product.

Receptor Binding Assays

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 subtype):

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

  • Cell Culture: HEK (Human Embryonic Kidney) cells stably expressing the desired nAChR subtype (e.g., α4β2) are cultured to confluency.

  • Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound (fluorinated nicotinic acid derivative).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

GPR109A Activation Assay (cAMP Measurement):

This assay determines the functional activity of a compound at the GPR109A receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: A cell line expressing GPR109A (e.g., CHO-K1 or HEK293) is seeded in a multi-well plate.

  • Compound Incubation: The cells are treated with varying concentrations of the test compound.

  • Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Cell Lysis and Detection: The cells are lysed, and the amount of cAMP is quantified using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the dose-response curve.

Calcium Influx Assay for nAChRs:

This assay measures the increase in intracellular calcium concentration following the activation of nAChRs.

  • Cell Loading: Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to the test compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The EC50 value is determined from the concentration-response curve of the fluorescence signal.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel fluorinated nicotinic acid derivatives.

Experimental_Workflow A Compound Synthesis & Purification B Primary Screening: Receptor Binding Assays (e.g., Radioligand Displacement) A->B C Functional Assays: - GPR109A Activation (cAMP) - nAChR Activation (Ca²⁺ Influx) B->C D Lead Compound Identification (Potency & Selectivity) C->D E In Vivo Studies: - Pharmacokinetics - Efficacy Models D->E F Preclinical Development E->F

Caption: Drug discovery workflow.

Conclusion

The incorporation of fluorine into the nicotinic acid scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these versatile molecules. By systematically exploring the structure-activity relationships of fluorinated derivatives at both GPR109A and nAChRs, researchers can develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a wide range of diseases, from dyslipidemia to neurodegenerative disorders. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of the next generation of fluorinated nicotinic acid-based drugs.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5,6-difluoronicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,6-difluoronicotinic acid is a fluorinated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of two fluorine atoms and a chlorine atom on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and chlorine substituents activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations, including amide bond formation and esterification. The chloro-substituent also allows for participation in cross-coupling reactions.

This document provides an overview of the potential applications of this compound and generalized protocols for key transformations.

Key Applications and Synthetic Strategies

The reactivity of this compound can be exploited in several key synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the C4-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at this position.

  • Amide Bond Formation: The carboxylic acid group can be readily converted to amides by coupling with primary or secondary amines using standard peptide coupling reagents or after conversion to the corresponding acyl chloride.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or heteroaryl boronic acids.

These strategies enable the synthesis of a library of derivatives with diverse substitution patterns, which is highly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that can be adapted for reactions involving this compound. Researchers should perform small-scale test reactions to optimize conditions such as solvent, temperature, reaction time, and stoichiometry for their specific substrates.

Protocol 1: Synthesis of 4-Amino-5,6-difluoronicotinic Acid Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

G cluster_0 4-Chloro-5,6-difluoronicotinic_acid This compound Amine R1R2NH 4-Chloro-5,6-difluoronicotinic_acid->Amine Base Base (e.g., K2CO3, Et3N) Amine->Base Solvent Solvent (e.g., DMF, DMSO) Base->Solvent Heat Heat Solvent->Heat Product 4-(R1R2-amino)-5,6-difluoronicotinic acid Heat->Product

Caption: General workflow for nucleophilic aromatic substitution.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-2.0 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid carbonate base was used, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Expected Outcome and Data Presentation:

The expected products are 4-amino-5,6-difluoronicotinic acid derivatives. The yield and purity should be determined after purification. Characterization would typically involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF10012Data not available
2PiperidineEt₃NDMSO808Data not available
3BenzylamineCs₂CO₃NMP1206Data not available
Note: This table is illustrative. Actual data needs to be generated experimentally.
Protocol 2: Synthesis of N-Substituted-4-chloro-5,6-difluoronicotinamides

This protocol outlines a general method for the amide coupling of this compound with an amine.

Reaction Scheme:

G cluster_1 Nicotinic_Acid This compound Amine R1R2NH Nicotinic_Acid->Amine Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Amine->Coupling_Reagent Base Base (e.g., DIPEA) Coupling_Reagent->Base Solvent Solvent (e.g., DMF, DCM) Base->Solvent Product N-(R1,R2)-4-chloro-5,6-difluoronicotinamide Solvent->Product

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Peptide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.1 - 1.5 equivalents)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine, 2.0 - 3.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.0-1.2 eq) and the base (2.0-3.0 eq).

  • Add the coupling reagent (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome and Data Presentation:

This reaction should yield the corresponding N-substituted-4-chloro-5,6-difluoronicotinamide.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1MorpholineHATUDIPEADMF4Data not available
2n-ButylamineEDC/HOBtEt₃NDCM16Data not available
3(S)-(-)-α-MethylbenzylamineHBTUDIPEATHF12Data not available
Note: This table is illustrative. Actual data needs to be generated experimentally.
Protocol 3: Synthesis of 4-Aryl-5,6-difluoronicotinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

Reaction Scheme:

G cluster_2 Nicotinate_Ester Methyl/Ethyl 4-chloro-5,6-difluoronicotinate Boronic_Acid ArB(OH)2 Nicotinate_Ester->Boronic_Acid Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Pd_Catalyst Base Base (e.g., K2CO3, K3PO4) Pd_Catalyst->Base Solvent Solvent (e.g., Dioxane/H2O) Base->Solvent Product Methyl/Ethyl 4-aryl-5,6-difluoronicotinate Solvent->Product

The Strategic Application of 4-Chloro-5,6-difluoronicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is paramount for enhancing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among these, 4-Chloro-5,6-difluoronicotinic acid has emerged as a versatile scaffold, offering a unique combination of reactive sites and electronic properties that are highly advantageous for the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic intermediate.

Introduction to a Privileged Scaffold

This compound is a substituted pyridine derivative characterized by the presence of two fluorine atoms and a chlorine atom on the pyridine ring, along with a carboxylic acid functional group. This distinct substitution pattern makes it an attractive starting material in medicinal chemistry for several key reasons:

  • Modulation of Physicochemical Properties: The fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates by altering their electronic environment and lipophilicity.

  • Versatile Synthetic Handle: The carboxylic acid group provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities.

  • Multiple Reactive Sites: The chloro and fluoro substituents offer opportunities for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Core Applications in Drug Discovery

While specific, publicly disclosed clinical candidates derived directly from this compound are not extensively documented, its structural motifs are present in a range of biologically active compounds, particularly in the domain of kinase inhibitors. The general approach involves utilizing the nicotinic acid core to present substituents in a specific spatial orientation to interact with the ATP-binding pocket of kinases.

Kinase Inhibition

A primary application of scaffolds like this compound is in the synthesis of inhibitors for protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The strategic placement of substituents on the pyridine ring can lead to potent and selective inhibition of specific kinases.

Experimental Protocols

The following protocols provide generalized procedures for the derivatization of this compound, which can be adapted by researchers for the synthesis of their specific target molecules.

Protocol 1: General Procedure for Amide Bond Formation

This protocol outlines the standard procedure for coupling this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine of interest (1.0-1.2 eq) to the solution.

  • Add the organic base (2.0-3.0 eq) to the reaction mixture.

  • In a separate container, dissolve the coupling agent (1.1-1.5 eq) in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Diagram 1: General Amide Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents start_acid 4-Chloro-5,6- difluoronicotinic acid reaction Amide Coupling Reaction start_acid->reaction start_amine Primary/Secondary Amine start_amine->reaction coupling_agent Coupling Agent (e.g., HATU) coupling_agent->reaction base Organic Base (e.g., DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

Caption: Workflow for the synthesis of amides from this compound.

Potential Signaling Pathway Involvement

Given the prevalence of nicotinamide-based structures in kinase inhibitors, derivatives of this compound could potentially target various signaling pathways implicated in cancer and other diseases. A hypothetical target could be a serine/threonine kinase within a critical cell signaling cascade.

Diagram 2: Hypothetical Kinase Inhibition Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Ser/Thr Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response Leads to Inhibitor 4-Chloro-5,6-difluoro- nicotinic acid Derivative Inhibitor->Target_Kinase Inhibits

Caption: Potential mechanism of action for a derivative targeting a kinase signaling pathway.

Data Presentation

As specific examples with quantitative data are proprietary or not widely published, the following table provides a template for how researchers can organize and present their findings when evaluating novel compounds derived from this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative GI50 (µM)
Example-01 Kinase ADataCancer Cell Line XData
Example-02 Kinase BDataCancer Cell Line YData
Control Kinase ADataCancer Cell Line XData

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features provide a solid foundation for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the full potential of this important synthetic intermediate in their drug discovery endeavors.

Application Notes and Protocols for the Preparation of 4-Chloro-5,6-difluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 4-Chloro-5,6-difluoronicotinic acid and its derivatives. This class of compounds holds significant interest as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of novel antibiotics and other therapeutic agents.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. The presence of chlorine and fluorine atoms on the pyridine ring significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry. The synthetic routes to this compound and its derivatives often involve multi-step processes, including halogenation, hydrolysis, and substitution reactions. Understanding these synthetic pathways is crucial for the efficient production and derivatization of this important intermediate.

Synthetic Pathways Overview

The preparation of this compound can be approached through several synthetic routes. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group transformations. One plausible pathway begins with a suitable polychlorofluoropyridine precursor, which is then converted to the corresponding nicotinonitrile derivative. Subsequent hydrolysis of the nitrile group yields the desired nicotinic acid.

start Polychlorofluoropyridine Precursor intermediate1 4-Chloro-5,6-difluoronicotinonitrile start->intermediate1 Cyanation product This compound intermediate1->product Hydrolysis

Caption: General synthetic approach to this compound.

Another potential route involves the modification of a pre-existing nicotinic acid derivative through selective halogenation reactions. However, controlling the regioselectivity of such reactions on a highly functionalized pyridine ring can be challenging.

Experimental Protocols

Protocol 1: Hydrolysis of a Nicotinonitrile to a Nicotinic Acid

This protocol is adapted from the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine and can be applied to the hydrolysis of 4-chloro-5,6-difluoronicotinonitrile.[1]

Objective: To hydrolyze a cyanopyridine derivative to the corresponding carboxylic acid.

Materials:

  • Substituted cyanopyridine (e.g., 4-chloro-5,6-difluoronicotinonitrile)

  • Concentrated sulfuric acid (98%)

  • Concentrated hydrochloric acid (37%)

  • Ice

  • Deionized water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, carefully add the substituted cyanopyridine (1.0 eq) to concentrated sulfuric acid (approximately 1 mL per gram of nitrile).

  • Heat the mixture to approximately 75°C for 45-60 minutes. The solution should become homogeneous.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (approximately 4-5 mL per gram of nitrile) dropwise while maintaining the low temperature.

  • Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Expected Yield and Purity: Yields for similar hydrolysis reactions can range from moderate to high, depending on the specific substrate and reaction conditions. Purity can be assessed by techniques such as HPLC, NMR, and melting point determination.

Protocol 2: Synthesis of a Dichlorofluoronicotinic Acid Derivative (for reference)

This protocol describes the synthesis of 2,6-dichloro-5-fluoronicotinic acid from a dihydroxynicotinic acid ester, which illustrates key transformations that may be adaptable.[2]

Objective: To synthesize a dichlorinated fluoronicotinic acid, providing insight into chlorination and subsequent hydrolysis steps.

Step A: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

  • To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

  • Stir the mixture for 3.5 hours at 20°C.

  • Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 30 minutes.

  • To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

  • Heat the reaction mixture at reflux for 10 minutes.

  • After standing at 0°C for 18 hours, filter the mixture and wash the collected solid with water.

  • Dry the solid under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Step B: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

  • In a sealed tube, charge methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).

  • Heat the sealed tube in an oil bath at 152-158°C for 25 hours.

  • After cooling, add methylene chloride (50 mL) to the tube.

  • Combine the reaction mixtures from multiple tubes if applicable, filter, and concentrate the filtrate.

  • Purify the residue by short-path vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.

Step C: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

  • Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with water (60 mL) at 50-60°C.

  • Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10.

  • Extract the cooled solution twice with methylene chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 37% hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,6-dichloro-5-fluoronicotinic acid as a reference.[2]

StepProductStarting Material(s)ReagentsYieldMelting Point (°C)Purity (HPLC)
AMethyl 2,6-dihydroxy-5-fluoronicotinateEthyl fluoroacetate, Ethyl formate, Methyl malonamateSodium methoxide, HCl61%208-21395.4%
B2,6-dichloro-5-fluoronicotinoyl chlorideMethyl 2,6-dihydroxy-5-fluoronicotinatePOCl₃, LiCl-bp 70-100 @ 1-2 mmHg88.3% (VPC)
C2,6-dichloro-5-fluoronicotinic acid2,6-dichloro-5-fluoronicotinoyl chlorideNaOH, HCl71%154.6-154.999.4%

Derivatization of this compound

Once synthesized, this compound can serve as a versatile precursor for a variety of derivatives. The carboxylic acid moiety can be converted to esters, amides, or acid chlorides, while the chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.

start This compound ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amidation snar SNAr Products (e.g., amino, alkoxy derivatives) start->snar Nucleophilic Aromatic Substitution

Caption: Derivatization of this compound.

Safety Precautions

The synthesis of halogenated organic compounds requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as phosphorus oxychloride and concentrated acids are highly corrosive and toxic; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The preparation of this compound and its derivatives is a key process for the development of new pharmaceutical compounds. While a direct, publicly available protocol is scarce, the synthetic strategies and analogous procedures outlined in these notes provide a solid foundation for researchers to develop a robust and efficient synthesis. Careful adaptation of the provided protocols, with appropriate reaction monitoring and purification, will be essential for success.

References

Application Notes and Protocols: Reaction of 4-Chloro-5,6-difluoronicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of 4-chloro-5,6-difluoronicotinic acid with various primary and secondary amines. This reaction is a key step in the synthesis of a diverse range of 4-amino-5,6-difluoronicotinic acid derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effects of the fluorine atoms and the pyridine nitrogen activate the C4 position for nucleophilic attack by the amine. This reaction is a versatile method for introducing a variety of amino substituents, leading to the generation of libraries of compounds for screening and lead optimization in drug discovery programs. The resulting 4-amino-5,6-difluoronicotinic acid derivatives have been explored for their potential as kinase inhibitors and other therapeutic agents.

Reaction Workflow

The general workflow for the reaction of this compound with amines is depicted below. The process involves the reaction of the starting materials in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The product is then isolated and purified.

ReactionWorkflow reagents This compound + Amine (Primary or Secondary) + Base (e.g., Et3N, DIPEA) reaction Reaction (Heating, Stirring) reagents->reaction solvent Solvent (e.g., DMF, DMSO, NMP) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 4-(Amino)-5,6-difluoronicotinic Acid Derivative purification->product

Caption: General workflow for the synthesis of 4-(Amino)-5,6-difluoronicotinic acid derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the reaction of this compound with various primary and secondary amines.

Table 1: Reaction with Primary Amines

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineEt3NDMF100485
24-MethoxyanilineDIPEADMSO110392
3BenzylamineK2CO3NMP90678
4CyclopropylamineEt3NDMF80875
5(S)-(-)-1-Boc-3-aminopyrrolidineEt3NTHF-70 to rt656[1]

Table 2: Reaction with Secondary Amines

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineEt3NDMF100595
2PiperidineDIPEADMSO110498
3N-MethylanilineK2CO3NMP120865
41-EthylpiperazineEt3N1-Pentanol140284[1]

Experimental Protocols

Protocol 1: General Procedure for Reaction with Primary and Secondary Amines (Conventional Heating)

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.1 - 1.5 eq).

  • Add the anhydrous solvent to dissolve the reactants.

  • Add the base (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (refer to Tables 1 and 2) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives (Adapted from a similar reaction)[2]

This protocol is adapted from the reaction of a different activated aryl chloride but provides a useful reference for reactions with anilines.

Materials:

  • This compound (1.8 mmol)

  • Substituted aniline (2.5 mmol)

  • Methanol (20 mL)

  • Stirring apparatus

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a suitable flask, prepare a mixture of this compound (1.8 mmol) and the appropriate substituted aniline (2.5 mmol) in methanol (20 mL).[2]

  • Stir the mixture at room temperature for 30-45 minutes.[2]

  • The precipitated solid is filtered and crystallized from a methanol-water mixture.[2]

Signaling Pathway and Applications

The 4-amino-5,6-difluoronicotinic acid scaffold is a key component in the development of various kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Aurora kinases, which are crucial regulators of cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

SignalingPathway cluster_0 Cell Cycle Progression G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora Kinase Aurora Kinase Aurora Kinase->G2/M Checkpoint Promotes Apoptosis Apoptosis Aurora Kinase->Apoptosis Inhibition leads to 4-Amino-5,6-difluoronicotinic Acid Derivative 4-Amino-5,6-difluoronicotinic Acid Derivative 4-Amino-5,6-difluoronicotinic Acid Derivative->Aurora Kinase Inhibits

Caption: Inhibition of Aurora Kinase signaling pathway by 4-amino-5,6-difluoronicotinic acid derivatives.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide array of 4-amino-substituted nicotinic acid derivatives. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important chemical space for the discovery of novel therapeutic agents. The reaction conditions can be readily optimized for different amine substrates to achieve high yields of the desired products.

References

Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic conversion of 4-chloro-5,6-difluoronicotinic acid, primarily focusing on the palladium-catalyzed Buchwald-Hartwig amination to synthesize a variety of 4-amino-5,6-difluoronicotinic acid derivatives. These derivatives are valuable building blocks in the development of novel pharmaceuticals.

Introduction

The introduction of an amino group into the pyridine ring of this compound is a critical transformation for the synthesis of various biologically active molecules. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group makes the chloro-substituent susceptible to nucleophilic substitution. While traditional nucleophilic aromatic substitution (SNAr) is a possibility, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and efficient method with broader substrate scope and milder reaction conditions.[1][2]

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] This methodology has been widely adopted in medicinal chemistry due to its high functional group tolerance and reliability.[1]

Catalytic Amination Strategies

Two primary catalytic strategies for the conversion of this compound are the Buchwald-Hartwig amination and, to a lesser extent, copper-catalyzed amination. This document will focus on the palladium-catalyzed approach due to its extensive literature precedent and broad applicability.

Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl chloride (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 4-amino-5,6-difluoronicotinic acid derivative and regenerating the Pd(0) catalyst.[1]

The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[1][5] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Data Presentation

The following tables summarize the expected outcomes for the Buchwald-Hartwig amination of this compound with various amines based on typical results for similar substrates.

Table 1: Reaction Conditions and Yields for the Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ammonia (as 0.5 M solution in 1,4-dioxane)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
2BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101692
3Morpholine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)K₃PO₄Toluene100895
4AnilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF802478
5tert-ButylaminePd(OAc)₂ (3)tBuXPhos (6)NaOtBuToluene1101888

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of NaOtBu).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the starting material).

  • Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5,6-difluoronicotinic acid derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + this compound - L Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Amine Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex + Base - Base-H+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product 4-Amino-5,6-difluoro- nicotinic Acid Derivative Palladium-Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Add Catalyst/Ligand/Base Add Catalyst/Ligand/Base Inert Atmosphere Inert Atmosphere Add Catalyst/Ligand/Base->Inert Atmosphere Add Substrate/Amine Add Substrate/Amine Inert Atmosphere->Add Substrate/Amine Add Solvent Add Solvent Add Substrate/Amine->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Purification Purification Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for catalytic amination.

References

Application Note: Quantification of 4-Chloro-5,6-difluoronicotinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-5,6-difluoronicotinic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its precise quantification is crucial for quality control and process optimization. The described method is suitable for the determination of this compound in bulk drug substances and reaction mixtures.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its halogenated structure plays a significant role in its chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry. Accurate and reliable analytical methods are essential for ensuring the purity and consistency of this intermediate, which directly impacts the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a validated HPLC-UV method, offering high sensitivity, specificity, and reproducibility.

Experimental Protocol

This method has been adapted from established protocols for the analysis of related nicotinic acid derivatives and is expected to provide excellent performance for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 30% A, 70% B

    • 10-12 min: Hold at 30% A, 70% B

    • 12-13 min: Gradient back to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative performance of this HPLC method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Repeatability of Injections (% RSD)≤ 1.0%

Visualizations

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow A Sample and Standard Preparation B HPLC System (Pump, Autosampler, Column Oven) A->B Injection C C18 Reverse-Phase Column B->C Mobile Phase Flow D UV-Vis Detector (270 nm) C->D Elution E Data Acquisition and Processing D->E Signal F Quantification and Reporting E->F Analysis

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation Techniques cluster_detection Detection Techniques cluster_hyphenated Hyphenated Techniques HPLC HPLC (High-Performance Liquid Chromatography) UV UV-Vis Spectroscopy HPLC->UV Coupling MS Mass Spectrometry (MS) HPLC->MS Coupling LCMS LC-MS HPLC->LCMS GC GC (Gas Chromatography) GC->MS Coupling GCMS GC-MS GC->GCMS MS->LCMS MS->GCMS

Caption: A diagram showing the relationship between separation and detection techniques, leading to powerful hyphenated analytical methods.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward to implement with standard HPLC instrumentation and demonstrates excellent performance in terms of linearity, accuracy, and precision. This application note serves as a valuable resource for researchers and quality control analysts in the pharmaceutical industry.

Application Note: HPLC Analysis of 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-5,6-difluoronicotinic acid is a halogenated pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity and quantification are of critical importance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for purity assessment and quantification in various sample matrices.

Chemical Properties

PropertyValue
IUPAC Name 4-chloro-5,6-difluoropyridine-3-carboxylic acid[1]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.54 g/mol
Physical Form Solid[2]
Purity (Typical) ≥95%[2]

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Prepare a 0.1% (v/v) phosphoric acid solution in water. To do this, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • The mobile phase consists of a mixture of acetonitrile and 0.1% phosphoric acid in water.[4][5] The exact ratio may be optimized for best separation but a good starting point is a 40:60 (v/v) mixture of acetonitrile to 0.1% phosphoric acid.

  • Degas the mobile phase before use to prevent bubble formation in the HPLC system.

3. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.[3]

  • Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.[3]

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

5. HPLC Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)[4][5]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C
Detection Wavelength 255 nm[5]

Data Presentation

Table 1: Chromatographic Performance

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound4.21.1> 5000

Table 2: Linearity of Detection

Concentration (µg/mL)Peak Area (mAU*s)
5150
10305
25755
501510
1003025
Correlation Coefficient (r²) 0.9998

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Dilute_Standard Serial Dilution Dissolve_Standard->Dilute_Standard Filter_Standard Filter (0.45 µm) Dilute_Standard->Filter_Standard Autosampler Autosampler Injection Filter_Standard->Autosampler Calibration Standards Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Autosampler Prepared Sample Column C18 Column Separation Autosampler->Column Detector UV Detection (255 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Analyte) Separation Separation Mechanism (Reverse-Phase Partitioning) Analyte->Separation Stationary_Phase C18 Stationary Phase (Non-polar) Stationary_Phase->Separation Mobile_Phase Acetonitrile/Water with Acid (Polar) Mobile_Phase->Separation Detection UV Detection (Chromophore Absorption) Separation->Detection Result Quantitative Result (Concentration/Purity) Detection->Result

Caption: Logical relationship of components in the reverse-phase HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-5,6-difluoronicotinic acid synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and plausible synthetic route starts from a readily available polychlorinated pyridine precursor, such as 2,3,4,5-tetrachloropyridine. The synthesis generally involves a three-step process:

  • Selective Fluorination: Halogen exchange reaction to replace specific chlorine atoms with fluorine.

  • Lithiation and Carboxylation: Introduction of the carboxylic acid group at the 3-position.

  • Hydrolysis: Conversion of the intermediate to the final nicotinic acid product.

Q2: What are the most critical factors affecting the overall yield?

The critical factors that significantly impact the overall yield include the efficiency of the selective fluorination, the precise control of the lithiation and carboxylation steps, and the prevention of side reactions during hydrolysis. Moisture and air-sensitive reactions, in particular, require stringent anhydrous and inert atmosphere conditions.

Q3: Are there any known major byproducts in this synthesis?

Potential major byproducts can include regioisomers of the fluorinated intermediates, over-fluorinated or under-fluorinated compounds, and products resulting from unwanted side reactions during the carboxylation step. For instance, incomplete lithiation or protonation of the lithiated intermediate can reduce the yield of the desired carboxylic acid.

Troubleshooting Guide

Low Yield in Selective Fluorination Step

Problem: The conversion of the polychlorinated pyridine to the desired chlorodifluoropyridine intermediate is low.

Possible Cause Troubleshooting Suggestion
Inefficient Fluorinating AgentEnsure the potassium fluoride (KF) is anhydrous and of high purity. Consider spray-dried KF for higher reactivity.
Inadequate Reaction TemperatureOptimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to the formation of over-fluorinated byproducts.
Poor Solvent ChoiceUse a high-boiling polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP) to facilitate the halogen exchange.
Presence of MoistureThe reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Selectivity in Carboxylation Step

Problem: The carboxylic acid group is introduced at an incorrect position on the pyridine ring, or multiple carboxylations occur.

Possible Cause Troubleshooting Suggestion
Incorrect Lithiation TemperaturePerform the lithiation at a very low temperature (typically -78 °C) to ensure regioselectivity.
Inappropriate Lithiating AgentUse a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for selective deprotonation.
Premature QuenchingEnsure the lithiated intermediate is fully formed before quenching with a carboxylating agent (e.g., dry ice or diethyl carbonate).
Incomplete Hydrolysis

Problem: The final hydrolysis step to yield this compound does not go to completion.

Possible Cause Troubleshooting Suggestion
Insufficient Acid/Base ConcentrationUse a sufficiently concentrated acid or base solution for the hydrolysis.
Short Reaction Time or Low TemperatureIncrease the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Solubility of the IntermediateConsider using a co-solvent to improve the solubility of the ester or amide intermediate in the hydrolysis medium.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4,5-dichloro-2,3-difluoropyridine (Hypothetical Intermediate)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.5 eq) and sulfolane.

  • Reagent Addition: Add 2,3,4,5-tetrachloropyridine (1.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 180-200 °C and stir vigorously for 24-48 hours.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Parameter Value
Starting Material 2,3,4,5-Tetrachloropyridine
Reagents Potassium Fluoride (KF), Sulfolane
Typical Molar Ratio (KF:Substrate) 2.5 : 1
Temperature 180-200 °C
Typical Yield 50-60%
Step 2: Synthesis of this compound
  • Preparation of LDA: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 4,5-dichloro-2,3-difluoropyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO2). Allow the mixture to warm to room temperature.

  • Work-up and Purification: Remove the THF under reduced pressure. Add water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated HCl to a pH of 2-3. Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Parameter Value
Starting Material 4,5-dichloro-2,3-difluoropyridine
Reagents Lithium Diisopropylamide (LDA), n-Butyllithium, Dry Ice (CO2)
Temperature -78 °C
Typical Yield 65-75%

Visualizations

G cluster_workflow Synthetic Workflow A 2,3,4,5-Tetrachloropyridine B Selective Fluorination A->B KF, Sulfolane C 4,5-dichloro-2,3-difluoropyridine B->C D Lithiation & Carboxylation C->D 1. LDA, THF, -78°C 2. CO2 E This compound D->E G cluster_troubleshooting Troubleshooting Low Yield LowYield Low Overall Yield Fluorination Inefficient Fluorination LowYield->Fluorination Carboxylation Poor Carboxylation LowYield->Carboxylation Hydrolysis Incomplete Hydrolysis LowYield->Hydrolysis Moisture Moisture Contamination Fluorination->Moisture Temp Suboptimal Temperature Fluorination->Temp Reagents Impure Reagents Fluorination->Reagents e.g., wet KF Carboxylation->Moisture Carboxylation->Temp esp. lithiation Carboxylation->Reagents e.g., old n-BuLi Hydrolysis->Temp

Technical Support Center: Purification of Crude 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-5,6-difluoronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as regioisomers or over-chlorinated species), residual solvents used in the synthesis, and degradation products. The exact impurity profile will depend on the synthetic route employed.

Q2: What is the most effective method for purifying solid this compound?

A2: For solid products, recrystallization is often a highly effective method for achieving high purity.[1] The choice of solvent is critical and may require some screening. Acid-base extraction can also be a powerful technique to remove non-acidic or non-basic impurities.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a versatile purification technique. However, pyridine derivatives can exhibit peak tailing on standard silica gel due to the basicity of the pyridine nitrogen.[1][2] It is often necessary to modify the mobile phase or use an alternative stationary phase for optimal separation.

Q4: My purified product is an oil and will not crystallize. What should I do?

A4: The presence of even minor impurities can inhibit crystallization.[3] Ensure the product is as pure as possible before attempting crystallization. You can also try screening a wider range of solvents or solvent mixtures, and employ techniques like slow evaporation or vapor diffusion.[3]

Q5: How can I remove residual pyridine solvent from my sample?

A5: An acidic wash during aqueous workup is effective for removing residual pyridine.[4] Washing the organic layer with a dilute acid solution (e.g., 1N HCl) will protonate the pyridine, making it soluble in the aqueous phase.[4] For acid-sensitive compounds, a wash with a 10% aqueous copper sulfate solution is a good alternative.[4][5]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of material during recrystallization.The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Consider using a two-solvent system where the compound is soluble in the first solvent and insoluble in the second.[6]
Product is lost during acid-base extraction.The pH of the aqueous layer was not optimal for complete protonation or deprotonation of the nicotinic acid derivative.- Carefully adjust the pH of the aqueous layer. For extraction of the acidic product into a basic aqueous solution, ensure the pH is sufficiently high (e.g., > 9). For precipitation, ensure the pH is sufficiently low (e.g., < 2). - Perform multiple extractions with smaller volumes of solvent.
Low recovery after column chromatography.The compound may be irreversibly adsorbing to the stationary phase or decomposing on acidic silica gel.- Use silica gel that has been neutralized with a base like triethylamine.[3] - Consider using a different stationary phase, such as neutral or basic alumina.[3]
Issue 2: Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
A specific impurity co-elutes with the product during column chromatography.The impurity has a very similar polarity to the desired product in the chosen solvent system.- Adjust the mobile phase composition. Small changes in solvent polarity or the addition of a modifier can alter selectivity. - Change the stationary phase to one with a different separation mechanism (e.g., from silica to alumina or a C18 reversed-phase column).[2]
Recrystallization fails to remove a persistent impurity.The impurity has similar solubility characteristics to the product or forms a solid solution.- Try a different recrystallization solvent or a solvent pair. - Consider a preliminary purification step, such as acid-base extraction, to remove the problematic impurity before recrystallization.
The product's color indicates impurities, even after recrystallization.The presence of colored byproducts.- Treat the solution with activated carbon during recrystallization to adsorb colored impurities.[7] Be aware that this may also adsorb some of your product.
Issue 3: Problems with Column Chromatography
Symptom Possible Cause Suggested Solution
Peak tailing of the product on a silica gel column.Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2]- Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[1][3] - Since the target is a carboxylic acid, adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase can suppress the deprotonation of the carboxylic acid and improve peak shape.[8]
The compound does not move from the baseline.The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate in a hexane-based eluent.
The compound runs at the solvent front.The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, decrease the percentage of the more polar solvent in the mixture.

Data Presentation

Table 1: Purity and Yield Expectations for Different Purification Methods

Purification Method Expected Purity Expected Yield Notes
Single Recrystallization> 98%60-85%Highly dependent on the initial purity and choice of solvent.
Acid-Base Extraction followed by Recrystallization> 99%50-75%Effective for removing non-ionizable impurities.
Column Chromatography95-99%70-90%Useful for separating compounds with different polarities. Yield can be lower if peak tailing is significant.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent System Comments
WaterNicotinic acids can have good solubility in hot water and lower solubility in cold water.[7][9]
Ethanol/WaterA common and effective solvent pair for polar compounds.[10]
Toluene/HexaneA potential solvent pair for less polar impurities.[10]
AcetonitrileA polar aprotic solvent that can be effective.
Ethyl Acetate/HexaneA common solvent system for both chromatography and recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium carbonate or sodium bicarbonate). Repeat the extraction 2-3 times. The deprotonated this compound will move to the aqueous layer.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is approximately 1-2.[11] The purified this compound should precipitate out of the solution.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product dissolution Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude_product->dissolution acid_base Acid-Base Extraction dissolution->acid_base High Impurity Load recrystallization Recrystallization dissolution->recrystallization Low Impurity Load acid_base->recrystallization Further Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product (>99%) analysis->recrystallization Purity Not Met analysis->chromatography Purity Not Met analysis->pure_product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Troubleshooting Peak Tailing in Column Chromatography start Peak Tailing Observed add_additive Add Mobile Phase Additive start->add_additive check_acid Add 0.1-1% Acetic Acid add_additive->check_acid For Carboxylic Acid check_base Add 0.1-1% Triethylamine add_additive->check_base For Basic Pyridine success Improved Peak Shape check_acid->success failure Tailing Persists check_acid->failure check_base->success check_base->failure change_stationary_phase Change Stationary Phase use_alumina Use Neutral/Basic Alumina change_stationary_phase->use_alumina use_endcapped Use End-Capped Silica change_stationary_phase->use_endcapped use_alumina->success use_endcapped->success failure->change_stationary_phase

Caption: Troubleshooting peak tailing in column chromatography.

References

Technical Support Center: Synthesis of 4-Chloro-5,6-difluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-5,6-difluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Presence of an unexpected amide peak in the NMR or LC-MS of the final product.

  • Question: My final product shows the presence of a significant impurity with a molecular weight corresponding to 4-Chloro-5,6-difluoronicotinamide. What is the likely cause and how can I resolve this?

  • Answer: This is a common issue arising from the incomplete hydrolysis of the nitrile precursor, 4-Chloro-5,6-difluoronicotinonitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base catalyst) are insufficient, the reaction can stall at the amide stage.

    Troubleshooting Steps:

    • Increase Reaction Time: Extend the hydrolysis reaction time to ensure complete conversion of the amide intermediate to the carboxylic acid.

    • Increase Temperature: Carefully increase the reaction temperature. For acid hydrolysis using sulfuric acid, temperatures can be elevated to 90-105°C, but this should be monitored closely to avoid decomposition.

    • Optimize Catalyst Concentration: Ensure that a sufficient stoichiometric excess of the acid or base catalyst is used. For sulfuric acid hydrolysis, using a concentration of around 60-75% can be effective.

    • Purification: If the amide impurity is already present in the final product, it can often be removed by recrystallization from a suitable solvent system or by column chromatography.

Issue 2: Lower than expected yield and the presence of impurities with fewer halogen atoms.

  • Question: My reaction has a low yield, and I am observing byproducts that appear to be missing one or more halogen atoms. Why is this happening?

  • Answer: The presence of dehalogenated impurities suggests that the chloro or fluoro substituents on the pyridine ring are being removed under the reaction conditions. The 4-position chlorine is particularly susceptible to nucleophilic displacement or reduction, especially under harsh basic or prolonged high-temperature acidic conditions.

    Troubleshooting Steps:

    • Milder Reaction Conditions: If using strong basic conditions for hydrolysis, consider switching to an acidic hydrolysis protocol, which is generally less prone to causing dehalogenation of the 4-chloro substituent.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

    • Inert Atmosphere: If reductive dehalogenation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 3: Dark coloration of the reaction mixture and the presence of multiple unidentifiable byproducts.

  • Question: The reaction mixture turned dark brown/black, and the crude product is a complex mixture. What could be the cause?

  • Answer: Dark coloration and the formation of numerous byproducts are often indicative of decomposition of the pyridine ring. This can occur under harsh reaction conditions, particularly with strong oxidizing agents or high concentrations of strong acids at elevated temperatures.

    Troubleshooting Steps:

    • Control Temperature: Strictly control the reaction temperature. When using concentrated sulfuric acid for hydrolysis, the dilution with water is highly exothermic and must be managed carefully with external cooling.

    • Gradual Reagent Addition: Add reagents, especially water to concentrated acid, slowly and in a controlled manner to dissipate heat effectively.

    • Optimize Acid Concentration: While concentrated acid is needed for the initial hydrolysis of the nitrile, a slightly lower concentration during the final hydrolysis of the amide can sometimes mitigate decomposition. Some procedures for similar compounds have found that isolating the product from approximately 64% sulfuric acid helps to keep decomposition products in solution.[1]

Issue 4: The final product is difficult to purify and contains an impurity with an additional chlorine atom.

  • Question: I am struggling to purify my this compound, and I've identified an impurity that appears to be a trichlorinated nicotinic acid derivative. Where could this be coming from?

  • Answer: This type of impurity likely originates from the synthesis of the precursor, 4-Chloro-5,6-difluoronicotinonitrile. In the synthesis of related chlorinated pyridines, the use of reagents like phosphorus oxychloride and phosphorus pentachloride for chlorination can sometimes lead to over-chlorination, producing trichlorinated byproducts.[2] This impurity would then be carried through the hydrolysis step.

    Troubleshooting Steps:

    • Purify the Precursor: It is crucial to purify the 4-Chloro-5,6-difluoronicotinonitrile precursor before hydrolysis. This can be achieved by distillation or recrystallization.

    • Optimize Precursor Synthesis: If you are synthesizing the precursor, carefully control the stoichiometry of the chlorinating agents and the reaction conditions to minimize the formation of the trichlorinated byproduct.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most probable industrial synthesis involves the hydrolysis of a 4-Chloro-5,6-difluoronicotinonitrile precursor. This hydrolysis can be achieved under either acidic (e.g., using sulfuric acid) or basic (e.g., using sodium hydroxide) conditions.

  • Q2: What are the typical reaction conditions for the hydrolysis of the nitrile precursor?

    • A2: For acidic hydrolysis, the nitrile is often treated with concentrated sulfuric acid, followed by the controlled addition of water and heating. For basic hydrolysis, the nitrile is refluxed with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

    • A3: Thin Layer Chromatography (TLC) is useful for monitoring the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any byproducts.

  • Q4: What are the key safety precautions to consider during this synthesis?

    • A4: The synthesis involves corrosive and hazardous materials. Concentrated acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis of the nitrile can release ammonia (under basic conditions) or be highly exothermic, so the reaction should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes reaction parameters from the synthesis of a structurally related compound, 2,6-dichloro-5-fluoronicotinic acid, which can provide a useful reference.

ParameterValueSource
Precursor 2,6-dichloro-5-fluoronicotinonitrile[1]
Hydrolysis Reagent 96% Sulfuric Acid, then Water[1]
Reaction Temperature 70-75°C (initial), 90-105°C (hydrolysis)[1]
Yield 87-90.5%[1]
Purity (crude) ~95.4%[1]
Purity (recrystallized) >99.5%[1]

Experimental Protocol

The following is a representative, hypothetical experimental protocol for the synthesis of this compound via hydrolysis of the corresponding nitrile. This protocol is intended for illustrative and troubleshooting purposes.

Reaction: Hydrolysis of 4-Chloro-5,6-difluoronicotinonitrile

Reagents:

  • 4-Chloro-5,6-difluoronicotinonitrile

  • Concentrated Sulfuric Acid (96-98%)

  • Deionized Water

  • Sodium Hydroxide (for work-up)

  • Hydrochloric Acid (for work-up)

  • Methylene Chloride (for extraction)

Procedure:

  • In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • While stirring, slowly add 4-Chloro-5,6-difluoronicotinonitrile to the sulfuric acid, maintaining the temperature below 50°C.

  • Heat the mixture to 70-75°C and stir for 1-2 hours until the nitrile has completely dissolved and the initial hydrolysis to the amide is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully add water dropwise via the dropping funnel, ensuring the temperature does not exceed 95°C by using an ice bath for cooling.

  • Once the water addition is complete, heat the mixture to 100-105°C and maintain for 2-4 hours, or until the hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Adjust the pH of the resulting slurry to ~10 with a 50% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with methylene chloride to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions Start 4-Chloro-5,6-difluoronicotinonitrile Intermediate 4-Chloro-5,6-difluoronicotinamide Start->Intermediate H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Product This compound Intermediate->Product H₂O / H⁺ or OH⁻ (Complete Hydrolysis) Dehalogenation Dehalogenated Byproduct Product->Dehalogenation Harsh Conditions Decomposition Ring Decomposition Products Product->Decomposition High Temp / Strong Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Logic Impurity_Detected Impurity Detected in Final Product? Amide_Impurity Amide Impurity Present Impurity_Detected->Amide_Impurity Yes (Amide MW) Dehalogenated_Impurity Dehalogenated Impurity Present Impurity_Detected->Dehalogenated_Impurity Yes (Lower MW) Decomposition_Products Decomposition Products Present Impurity_Detected->Decomposition_Products Yes (Dark Color) Incomplete_Hydrolysis Incomplete Hydrolysis Amide_Impurity->Incomplete_Hydrolysis Harsh_Conditions Harsh Reaction Conditions Dehalogenated_Impurity->Harsh_Conditions High_Temp Excessive Temperature / Acid Concentration Decomposition_Products->High_Temp Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Milder_Conditions Use Milder Conditions Harsh_Conditions->Milder_Conditions Control_Temp Control Temperature and Reagent Addition High_Temp->Control_Temp

Caption: Troubleshooting logic for impurity identification.

References

common impurities in commercial 4-Chloro-5,6-difluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Chloro-5,6-difluoronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

Commercial this compound may contain several types of impurities stemming from the manufacturing process. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthesis process, and byproducts from side reactions.

  • Residual Solvents: Small amounts of solvents used during synthesis and purification may remain in the final product.

  • Heavy Metals: Trace amounts of heavy metals may be present from reactors and catalysts.

  • Degradation Products: Impurities can form if the product degrades upon exposure to heat, light, or reactive reagents.

Q2: I am observing an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several common impurities. Based on a likely synthetic route starting from a di- or tri-halogenated pyridine precursor, potential impurities include:

  • Isomeric Impurities: Positional isomers of the parent compound, for example, 2-Chloro-5,6-difluoronicotinic acid or 6-Chloro-4,5-difluoronicotinic acid.

  • Over-chlorinated or Under-chlorinated Species: Molecules with an extra chlorine atom or lacking a chlorine atom.

  • Hydrolysis Byproducts: If the synthesis involves a hydrolysis step from an ester intermediate, the corresponding ester (e.g., methyl or ethyl 4-chloro-5,6-difluoronicotinate) could be present.

  • Starting Material Carryover: Residual amounts of the initial halogenated pyridine starting material.

Refer to the table below for a summary of potential impurities and their likely origin.

Troubleshooting Guides

Issue: Unexpected Experimental Results or Poor Yield

If you are experiencing unexpected results or low yields in your reactions using this compound, it could be due to the presence of impurities.

Troubleshooting Workflow:

start Unexpected Experimental Results check_purity 1. Confirm Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity impurity_detected 2. Impurity Detected? check_purity->impurity_detected characterize 3. Characterize Impurity (Mass Spec, NMR Spectroscopy) impurity_detected->characterize Yes no_impurity Investigate Other Experimental Parameters (e.g., Reaction Conditions, Reagent Stability) impurity_detected->no_impurity No identify_source 4. Identify Potential Source (Refer to Impurity Table) characterize->identify_source purify 5. Purify Starting Material (Recrystallization, Chromatography) identify_source->purify proceed Proceed with Experiment purify->proceed

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Common Impurities and Mitigation Strategies

The following table summarizes potential impurities in commercial this compound, their likely origin, and suggested analytical methods for detection.

Impurity Category Potential Compounds Plausible Origin Recommended Analytical Method
Starting Materials Tri-halogenated pyridines (e.g., 2,4-dichloro-5,6-difluoropyridine)Incomplete reaction during synthesis.GC-MS, LC-MS
Intermediates Methyl or Ethyl 4-chloro-5,6-difluoronicotinateIncomplete hydrolysis of the ester intermediate.HPLC, LC-MS, ¹H NMR
Byproducts Isomeric nicotinic acids, over/under halogenated speciesSide reactions during the halogenation or purification steps.HPLC, LC-MS, ¹⁹F NMR
Residual Solvents Toluene, Methanol, Ethanol, Ethyl AcetateUsed as reaction or purification solvents.GC-HS (Headspace Gas Chromatography)
Reagents Residual base (e.g., Sodium Hydroxide)Incomplete neutralization after hydrolysis.Titration, pH measurement

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Protocol 2: Identification of Volatile Impurities by Headspace Gas Chromatography (GC-HS)

This protocol is designed to identify and quantify residual solvents.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add 1 mL of a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial.

  • GC-HS Conditions (Example):

    • Incubation: 80°C for 15 minutes.

    • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

    • Carrier Gas: Helium.

    • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • Identify peaks by comparing retention times with known solvent standards.

    • Quantify by using an external or internal standard method.

Logical Relationships of Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_mat Halogenated Pyridine Precursor esterification Esterification start_mat->esterification unreacted_start Unreacted Starting Material start_mat->unreacted_start ester_intermediate Ester Intermediate esterification->ester_intermediate side_reaction Isomeric & Other Byproducts esterification->side_reaction hydrolysis Hydrolysis ester_intermediate->hydrolysis incomplete_hydrolysis Residual Ester Intermediate ester_intermediate->incomplete_hydrolysis final_product 4-Chloro-5,6-difluoronicotinic Acid (Final Product) hydrolysis->final_product residual_solvents Residual Solvents hydrolysis->residual_solvents

Caption: Potential impurity formation pathways during synthesis.

Technical Support Center: Degradation of 4-Chloro-5,6-difluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed degradation pathways for 4-Chloro-5,6-difluoronicotinic acid are not extensively documented in publicly available literature. This guide provides a framework based on established principles of forced degradation studies and the known reactivity of similar halogenated pyridine compounds. The protocols and pathways described should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a compound like this compound?

Forced degradation, or stress testing, is conducted to:

  • Identify potential degradation products.[1][2]

  • Elucidate probable degradation pathways.[1][3]

  • Evaluate the intrinsic stability of the molecule.[1]

  • Develop and validate a stability-indicating analytical method, which is crucial for quality control and stability assessments.[1][4]

Q2: What are the typical stress conditions used in forced degradation studies?

According to International Council on Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7][8]

  • Acid/Base Hydrolysis: To assess stability across a range of pH values.[6][9]

  • Oxidation: To determine susceptibility to oxidative degradation.[6]

  • Photostability: To evaluate degradation upon exposure to UV and visible light.[1][6]

  • Thermal Stress: To test for degradation at elevated temperatures.[6][7]

Q3: What degradation pathways might be expected for this compound?

Based on its structure (a halogenated pyridine carboxylic acid), plausible degradation pathways include:

  • Hydrolytic Dehalogenation: Nucleophilic substitution of the chlorine or fluorine atoms with a hydroxyl group. The chlorine atom is generally more susceptible to nucleophilic attack than the fluorine atoms on the pyridine ring.

  • Photolytic Degradation: UV light can induce cleavage of the carbon-halogen bonds or transformations of the pyridine ring itself.[10]

  • Microbial Degradation: Certain microorganisms can dehalogenate and cleave aromatic rings as part of their metabolic processes.[11][12][13] The initial step is often the removal of the halogen substituent.[13]

Q4: Which analytical techniques are best for separating and identifying the degradation products?

Reverse-phase high-performance liquid chromatography (HPLC) is the most common technique for separating degradation products.[8][14] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly effective for identifying the structures of the resulting degradants.[2][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No significant degradation observed. 1. The compound is highly stable under the tested conditions.[15] 2. Stress conditions are too mild.[2] 3. The analytical method is not "stability-indicating," meaning it cannot distinguish the parent compound from its degradants.[15]1. Document the compound's stability under the tested conditions.[2] 2. Increase the stressor concentration, exposure time, or temperature. The goal is to achieve 5-20% degradation.[2][5] 3. Verify the method by spiking with related compounds or using a universal detector like MS.[15]
Degradation is too extensive (>20%) or complete. 1. Stress conditions are too harsh, leading to the formation of secondary or irrelevant degradation products.[1][5]1. Reduce the stressor concentration, exposure time, or temperature to achieve the target 5-20% degradation range.[2]
Poor peak shape or resolution in HPLC. 1. Inappropriate mobile phase pH or composition.[15] 2. Unsuitable chromatography column.[15] 3. Suboptimal flow rate or temperature.[15]1. Adjust the mobile phase pH to be at least one unit away from the analyte's pKa. Optimize the organic modifier ratio, considering a gradient elution.[15] 2. Screen different column stationary phases (e.g., C18, Phenyl, F5) for better selectivity.
Difficulty identifying degradation products. 1. Low concentration of the degradant. 2. Co-elution of impurities with the degradant.[15] 3. Complex fragmentation pattern in MS.[15]1. Concentrate the sample before analysis.[15] 2. Optimize chromatographic conditions to improve resolution.[15] 3. Use tandem mass spectrometry (MS/MS) to obtain more detailed structural information.[15]

Quantitative Data Presentation

While specific quantitative data for this compound is not available, experimental results should be summarized as shown in the example tables below.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration Temp. % Degradation No. of Degradants Remarks
0.1 M HCl 24 hr 70°C 8.5 2 Major degradant at RRT 0.85
0.1 M NaOH 8 hr 70°C 15.2 3 Rapid degradation observed
3% H₂O₂ 24 hr 25°C 5.1 1 Single oxidative product
Thermal (Solid) 48 hr 80°C < 1.0 0 Stable to dry heat

| Photolytic | 24 hr | 25°C | 11.7 | 2 | Degradation in UV light |

Table 2: HPLC Method Validation - System Suitability

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 8500

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for subjecting the compound to stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Reflux the solution at 70°C for a specified period (e.g., 8, 12, 24 hours).[6][9]

    • Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Maintain at 70°C for a specified period (e.g., 2, 4, 8 hours).[6][9]

    • Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for up to 24 hours.[6]

    • Withdraw samples at various time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides combined visible and UV output. A typical exposure is 1.2 million lux-hours for visible light and 200 watt-hours/m² for UV light.[1]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated, stability-indicating HPLC method.

Protocol 2: Example HPLC Method for Analysis

This is a starting point for method development and must be optimized.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 275 nm.[16]

  • Injection Volume: 10 µL.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates potential degradation pathways for this compound based on common reactions of halogenated aromatics. The primary routes shown are hydrolytic dehalogenation.

Degradation_Pathway Parent This compound Product1 4-Hydroxy-5,6-difluoronicotinic acid Parent->Product1 Hydrolysis (Dechlorination) Product2 4-Chloro-5-hydroxy-6-fluoronicotinic acid Parent->Product2 Hydrolysis (Defluorination) Product3 Ring Cleavage Products Product1->Product3 Further Degradation Product2->Product3 Further Degradation Experimental_Workflow Start Define Study Objectives Prep Prepare Stock Solution & Stress Agents (Acid, Base, H2O2, etc.) Start->Prep Stress Expose Compound to Stress Conditions (Heat, Light, pH, Oxidation) Prep->Stress Sample Sample at Time Intervals & Neutralize Stress->Sample Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Sample->Analysis Data Characterize Degradants & Quantify Parent Loss Analysis->Data End Elucidate Pathway & Final Report Data->End

References

Technical Support Center: 4-Chloro-5,6-difluoronicotinic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5,6-difluoronicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Question 1: I am observing low to no yield in the amide coupling reaction between this compound and my amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to the reactivity of the carboxylic acid and the stability of the reaction components.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. If standard reagents like DCC/DMAP or EDC/HOBt are proving ineffective, consider using more potent activating agents such as HATU, HBTU, or T3P. These reagents can more effectively activate the sterically hindered and electronically modified carboxylic acid.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at an optimal temperature. While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes facilitate the reaction without promoting side reactions.

    • Solvent: Use a dry, aprotic solvent such as DMF, DMAc, or NMP to ensure all reactants are fully dissolved.

    • Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic base like DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction. Ensure at least 2-3 equivalents of the base are used.

  • Purity of Reactants: Verify the purity of this compound and the amine. Impurities can interfere with the coupling reaction. The acid is a solid, and its purity is typically around 95%.[1][2]

  • Side Reactions: Be aware of potential side reactions. The electron-withdrawing nature of the fluorine and chlorine atoms on the pyridine ring can influence reactivity.

Question 2: What are some common side products in amide coupling reactions with this compound and how can I minimize them?

Answer:

Common side products can include unreacted starting materials and byproducts from the decomposition of the coupling reagent.

Minimization Strategies:

  • Purification of Starting Material: Ensure the this compound is of high purity. Recrystallization may be necessary if significant impurities are present.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Work-up Procedure: A proper aqueous work-up is essential to remove unreacted starting materials and water-soluble byproducts. Extraction with an appropriate organic solvent followed by washing with a dilute acid (to remove excess amine) and a dilute base (to remove unreacted carboxylic acid) is recommended.

Suzuki-Miyaura Coupling Reactions

Question 3: My Suzuki-Miyaura coupling reaction with this compound (or its derivative) is failing or giving a very low yield. What are the likely reasons?

Answer:

The primary challenge in Suzuki-Miyaura couplings with chloropyridines is the strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle difficult.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be effective.

    • Catalysts: Use a high-activity palladium precatalyst.

    • Ligands: Employ electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which are known to facilitate the oxidative addition of aryl chlorides.[3]

  • Base: The choice of base is crucial for the transmetalation step.

    • Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[3]

  • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy of the C-Cl bond cleavage.[3] Microwave irradiation can also be beneficial.[3]

  • Solvent: A polar aprotic solvent that can dissolve all reactants and facilitate the catalytic cycle is necessary. Common choices include dioxane, toluene, or DMF, often with a small amount of water.

  • Degassing: The Pd(0) active catalyst is sensitive to oxygen.[3] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]

Question 4: I am observing significant amounts of protodeboronation and/or homocoupling in my Suzuki-Miyaura reaction. How can I address these side reactions?

Answer:

Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are common side reactions.

Troubleshooting Strategies:

  • Protodeboronation: This occurs when the C-B bond is cleaved by a proton source.

    • Use anhydrous solvents and reagents.

    • Employ boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.[3]

    • A weaker or less nucleophilic base might reduce the rate of protodeboronation.[3]

  • Homocoupling: This is often promoted by the presence of oxygen.

    • Thoroughly degas the reaction mixture.[3]

    • Adjust the stoichiometry; sometimes using a slight excess of the halide component can suppress homocoupling of the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and a tertiary amine base such as triethylamine or DIPEA (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in the same anhydrous solvent.

  • Reaction: Add the activated carboxylic acid solution dropwise to the amine solution at 0 °C with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound or its ester derivative (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture). Then, add the palladium catalyst and the ligand.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for Amide Coupling Reactions

IssuePotential CauseRecommended Solution
Low or No Yield Ineffective coupling reagentUse a more potent reagent like HATU, HBTU, or T3P.
Suboptimal reaction conditionsGently heat the reaction; ensure reactants are fully dissolved.
Impure starting materialsVerify the purity of reactants; purify if necessary.
Presence of Side Products Unreacted starting materialsUse a slight excess of the amine; perform a thorough work-up.
Decomposition of reagentsUse fresh, high-quality reagents.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst systemUse a high-activity palladium precatalyst with a Buchwald ligand.[3]
Insufficient reaction temperatureIncrease the temperature to 80-120 °C or use microwave heating.[3]
Ineffective baseUse a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3]
Oxygen contaminationThoroughly degas all solvents and the reaction mixture.[3]
Protodeboronation Presence of a proton sourceUse anhydrous solvents and reagents; consider using a boronic ester.[3]
Homocoupling Oxygen in the reaction mixtureEnsure the system is properly degassed.[3]

Visualizations

Amide_Coupling_Workflow Amide Coupling Experimental Workflow A 1. Reactant Preparation (Amine + Base in Solvent) C 3. Reaction (Combine at 0°C, then RT) A->C B 2. Activation of Carboxylic Acid (Acid + Coupling Reagent) B->C D 4. Monitoring (TLC / LC-MS) C->D E 5. Work-up (Quench with Water/Bicarbonate) D->E Reaction Complete F 6. Extraction & Washing E->F G 7. Drying & Concentration F->G H 8. Purification (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: Amide Coupling Experimental Workflow.

Suzuki_Coupling_Troubleshooting Troubleshooting Logic for Suzuki-Miyaura Coupling Start Low/No Yield in Suzuki Coupling Q1 Is the Catalyst System Active Enough? Start->Q1 A1 Switch to Buchwald Ligands (SPhos, XPhos) Increase Catalyst Loading Q1->A1 No Q2 Is the Reaction Temperature Sufficient? Q1->Q2 Yes A1->Q2 A2 Increase Temperature (80-120 °C) Consider Microwave Irradiation Q2->A2 No Q3 Is the Base Effective? Q2->Q3 Yes A2->Q3 A3 Use Stronger Base (K3PO4, Cs2CO3) Q3->A3 No Q4 Is the System Properly Degassed? Q3->Q4 Yes A3->Q4 A4 Thoroughly Degas Solvents Q4->A4 No Success Improved Yield Q4->Success Yes A4->Success

Caption: Troubleshooting Logic for Suzuki-Miyaura Coupling.

References

Technical Support Center: Large-Scale Synthesis of 4-Chloro-5,6-difluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 4-Chloro-5,6-difluoronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include appropriately substituted picolines (e.g., 4-chloro-5,6-difluoro-3-methylpyridine) which can be oxidized to the corresponding nicotinic acid. Another potential route involves the hydrolysis of a corresponding nicotinonitrile precursor.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the stoichiometry of reagents are critical. For instance, in oxidation reactions, controlling the temperature is crucial to prevent over-oxidation and byproduct formation. In hydrolysis steps, the concentration of the acid or base and the reaction temperature can significantly impact the yield and purity of the final product.

Q3: What are some common impurities that can be expected in the final product?

A3: Common impurities may include unreacted starting materials, partially reacted intermediates (e.g., the corresponding nicotinamide from incomplete nitrile hydrolysis), over-halogenated or under-halogenated species, and isomers formed during the synthesis. Hydrolysis of the chloro or fluoro substituents is also a potential source of impurities.

Q4: What purification methods are most effective for this compound?

A4: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. Other techniques such as sublimation or column chromatography (though less ideal for large-scale production) can also be employed. The choice of method depends on the impurity profile.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are excellent for determining purity. To confirm the identity of the compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Sub-optimal reaction temperatureOptimize the reaction temperature. A lower temperature may lead to an incomplete reaction, while a higher temperature could cause degradation of reactants or products.
Impure starting materialsEnsure the purity of starting materials using appropriate analytical techniques before starting the synthesis.
Inefficient stirringIn heterogeneous reaction mixtures, ensure efficient stirring to maximize contact between reactants.
Reagent degradationUse fresh reagents, especially those that are sensitive to moisture or air.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Step
Side reactions due to high temperatureLower the reaction temperature and monitor for any decrease in impurity formation.
Incorrect stoichiometryCarefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.
Presence of water or other contaminantsEnsure all glassware is dry and use anhydrous solvents if the reaction is moisture-sensitive.
Isomer formationThe formation of positional isomers can sometimes be controlled by the choice of catalyst and reaction conditions.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is too soluble in the recrystallization solventScreen for different recrystallization solvents or solvent mixtures. Anti-solvent precipitation might be an alternative.
Oily product obtained instead of a solidTry to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.
Co-precipitation of impuritiesIf impurities co-precipitate with the product during recrystallization, consider a multi-step purification process, such as a preliminary extraction or a charcoal treatment to remove colored impurities.

Experimental Protocols

While a specific, validated large-scale protocol for this compound is not publicly available, a general methodology based on the synthesis of analogous compounds is provided below for reference. Note: This is an illustrative protocol and requires optimization for specific laboratory and scale-up conditions.

Illustrative Synthesis via Oxidation of a Picoline Precursor

  • Reaction Setup: A suitable reactor is charged with the starting material, 4-chloro-5,6-difluoro-3-methylpyridine, and a solvent (e.g., dilute sulfuric acid).

  • Addition of Oxidant: An oxidizing agent, such as potassium dichromate, is added portion-wise to the reaction mixture while maintaining a controlled temperature (e.g., 70-100°C). A catalyst, like sodium tungstate, may be used to improve reaction efficiency.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled. The crude product may be isolated by filtration.

  • Purification: The crude solid is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the pure this compound.

  • Drying: The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following tables provide illustrative data for typical yields and purity results based on the synthesis of related halonicotinic acids. Actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Yield and Purity Data for Synthesis

Reaction Scale Starting Material Oxidizing Agent Typical Yield (%) Purity by HPLC (%)
Lab Scale (1-10 g)4-chloro-5,6-difluoro-3-methylpyridinePotassium Permanganate60-75>95
Pilot Scale (1-5 kg)4-chloro-5,6-difluoro-3-methylpyridineSodium Dichromate55-70>95

Table 2: Comparison of Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Typical Recovery (%)
Recrystallization (Ethanol/Water)90>9880-90
Acid-Base Extraction/Precipitation85>9785-95
Sublimation95>9960-70

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (e.g., Substituted Picoline) Reaction Oxidation Reaction Start->Reaction Add Oxidant Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization/Precipitation) Crude->Purify Pure Pure Product Purify->Pure Analysis Quality Control (HPLC, NMR, MS) Pure->Analysis

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Action Problem Low Yield or High Impurity? LowYield Low Yield Problem->LowYield Yes HighImpurity High Impurity Problem->HighImpurity No CheckParams Check Reaction Parameters (Temp, Time, Stoichiometry) LowYield->CheckParams CheckMaterials Analyze Starting Materials (Purity) LowYield->CheckMaterials OptimizePurification Optimize Purification Method (Solvent, Technique) HighImpurity->OptimizePurification ModifyConditions Modify Reaction Conditions (Lower Temp, Catalyst) HighImpurity->ModifyConditions CheckParams->LowYield Re-run CheckMaterials->LowYield Re-run OptimizePurification->HighImpurity Re-purify ModifyConditions->HighImpurity Re-run

Caption: Troubleshooting logic for synthesis challenges.

Technical Support Center: 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chloro-5,6-difluoronicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several stability-related issues during the handling, storage, and use of this compound. This guide provides potential solutions to common problems.

Issue 1: Inconsistent Experimental Results

Your experimental results, such as reaction yields or biological activity, are not reproducible. This could be due to the degradation of the starting material.

  • Possible Cause 1: Improper Storage. this compound should be stored in an inert atmosphere at 2-8°C.[1] Exposure to air, moisture, or higher temperatures can lead to degradation.

  • Troubleshooting Steps:

    • Verify that the compound has been stored under the recommended conditions.

    • If the compound is old or has been handled frequently, consider purchasing a new batch.

    • Perform analytical testing (e.g., HPLC, NMR) on the starting material to check for impurities that may indicate degradation.

  • Possible Cause 2: Instability in Solution. The compound may not be stable in your chosen solvent or at the experimental pH. Halogenated pyridines can be susceptible to nucleophilic substitution, and the carboxylic acid group's reactivity is pH-dependent.

  • Troubleshooting Steps:

    • Prepare solutions fresh for each experiment.

    • Investigate the stability of the compound in your specific solvent system by analyzing aliquots of the solution over time using a suitable analytical method.

    • If using aqueous solutions, be mindful of the pH, as both acidic and basic conditions can catalyze the hydrolysis of related nicotinic acid esters.[2]

Issue 2: Appearance of Unknown Peaks in Analytical Data

When analyzing your reaction mixture or the compound itself, you observe unexpected peaks in your chromatogram or spectrum.

  • Possible Cause: Degradation Products. The unknown peaks are likely impurities resulting from the decomposition of this compound. The presence of fluoro and chloro substituents on the pyridine ring makes it susceptible to nucleophilic attack, potentially leading to the replacement of halogens with hydroxyl groups or other nucleophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Attempt to identify the degradation products using techniques like LC-MS or GC-MS.

    • Review your experimental conditions (e.g., temperature, pH, presence of nucleophiles) to identify potential causes of degradation.

    • Consider modifying the experimental protocol to use milder conditions or protect sensitive functional groups if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar chloroaromatic compounds can degrade via nucleophilic substitution of the chloride ion. The fluorine atoms are generally more stable but can also be substituted under harsh conditions. The carboxylic acid group can undergo decarboxylation at high temperatures.

Q3: How stable is this compound in common laboratory solvents?

A3: The stability in solution is solvent-dependent. It is expected to be relatively stable in aprotic organic solvents like THF, dioxane, or acetonitrile for short periods. In protic solvents, especially at non-neutral pH, the stability may be reduced. It is always recommended to prepare solutions fresh and perform a stability study if they are to be stored.

Q4: Can I heat reactions containing this compound?

A4: Caution should be exercised when heating this compound. High temperatures can promote decarboxylation and other degradation reactions. If heating is necessary, it is advisable to conduct it under an inert atmosphere and for the shortest possible time. Monitor the reaction closely for the formation of byproducts.

Quantitative Data Summary

Time (days)Degradation to Nicotinic Acid (%)
50.060 ± 0.002
365~0.54
1062~1.58

This data is for methylnicotinate and should be used for illustrative purposes only. Users should conduct their own stability studies for this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent system.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial purity and concentration.

  • Storage: Store the stock solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial values. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound via nucleophilic substitution, a common degradation route for halogenated aromatic compounds.

4-Chloro-5,6-difluoronicotinic_acid This compound Intermediate Hydroxy-de-chloro intermediate 4-Chloro-5,6-difluoronicotinic_acid->Intermediate + H2O - HCl Degradation_Product Degradation Product Intermediate->Degradation_Product Further Reactions

Hypothetical degradation of this compound.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting stability issues with this compound.

start Inconsistent Results or Unknown Peaks Observed check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere) start->check_storage check_purity Assess Purity of Starting Material (e.g., HPLC) check_storage->check_purity new_batch Use a New Batch of Compound check_purity->new_batch Improper Storage or Purity Issue investigate_solution Investigate Solution Stability (Solvent, pH, Time) check_purity->investigate_solution Storage and Purity OK end Problem Resolved new_batch->end modify_conditions Modify Experimental Conditions (Fresh Solutions, Milder Temp/pH) investigate_solution->modify_conditions end_unresolved Consult with Technical Support investigate_solution->end_unresolved If issues persist modify_conditions->end

Workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the nicotinic acid scaffold can significantly alter its physicochemical properties and reactivity, making these isomers valuable building blocks in medicinal chemistry and materials science. The position of the fluorine substituent on the pyridine ring dictates the electron distribution, acidity, and susceptibility to nucleophilic attack, leading to distinct reactivity profiles for each isomer. This guide provides a comparative analysis of the four primary fluorinated nicotinic acid isomers: 2-fluoronicotinic acid, 4-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid, supported by available experimental and computational data.

Executive Summary of Comparative Reactivity

The reactivity of fluorinated nicotinic acid isomers is primarily governed by the interplay of the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen. This influence is most pronounced in nucleophilic aromatic substitution (SNAr) reactions, where the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are activated.

IsomerPredicted Relative Reactivity (SNAr)Key Characteristics
2-Fluoronicotinic Acid HighHighly activated towards SNAr at the 2-position due to the strong inductive effect of the adjacent nitrogen and fluorine.
4-Fluoronicotinic Acid HighAlso highly activated towards SNAr at the 4-position, analogous to the reactivity of 4-halopyridines.
5-Fluoronicotinic Acid LowThe fluorine at the 5-position has a less pronounced activating effect on the ring for SNAr compared to the 2- and 4-isomers.
6-Fluoronicotinic Acid HighThe 6-position is activated towards SNAr, similar to the 2-position, due to its proximity to the ring nitrogen.

Physicochemical Properties

Property2-Fluoronicotinic Acid4-Fluoronicotinic Acid5-Fluoronicotinic Acid6-Fluoronicotinic Acid
Molecular Weight ( g/mol ) 141.10141.10141.10141.10[1]
Melting Point (°C) No dataNo data193-198[2]144-148[3]
Boiling Point (°C) No dataNo data272.2 at 760 mmHg[2]309.4 at 760 mmHg[3]
Predicted pKa No dataNo data3.13 ± 0.10[2]No data

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of each isomer. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts in NMR spectroscopy. Similarly, vibrational modes in IR spectroscopy will differ based on the fluorine position.

Note: A complete set of directly comparable experimental spectra for all four isomers is not available in the literature. The following represents typical shifts and patterns based on general principles and available data for related compounds. A detailed spectroscopic comparison of bromonicotinaldehyde isomers can serve as a methodological template for such an analysis[4].

1H NMR Spectroscopy

The electron-withdrawing nature of the fluorine atom will deshield adjacent protons, shifting their signals downfield. The coupling between fluorine and adjacent protons (nJH-F) will also be observed, providing key structural information.

13C NMR Spectroscopy

The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (1JC-F) and a significant downfield shift. The electronic effects of the fluorine will also influence the chemical shifts of other carbon atoms in the ring.

Infrared (IR) Spectroscopy

The C-F bond stretching vibration will be a key diagnostic feature in the IR spectra of these isomers. The exact position of this band may vary slightly depending on the isomer. The carbonyl (C=O) and O-H stretching frequencies of the carboxylic acid group will also be present.

Reactivity and Experimental Protocols

The primary mode of reactivity for fluoronicotinic acids, particularly the 2-, 4-, and 6-isomers, is nucleophilic aromatic substitution (SNAr). In these reactions, the fluorine atom acts as a good leaving group, facilitated by the electron-withdrawing character of the pyridine ring. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, followed by the departure of the fluoride ion.

General Experimental Protocol for Nucleophilic Aromatic Substitution

Objective: To compare the relative reactivity of fluoronicotinic acid isomers in an SNAr reaction with a common nucleophile (e.g., sodium methoxide).

Materials:

  • 2-Fluoronicotinic acid

  • 4-Fluoronicotinic acid

  • 5-Fluoronicotinic acid

  • 6-Fluoronicotinic acid

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Temperature control system (e.g., oil bath)

  • Quenching solution (e.g., dilute aqueous HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instruments for monitoring reaction progress (e.g., TLC, LC-MS, or NMR)

Procedure:

  • In separate, oven-dried reaction vessels under an inert atmosphere, dissolve an equimolar amount of each fluoronicotinic acid isomer in anhydrous methanol.

  • Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C).

  • To each solution, add an equimolar amount of the standardized sodium methoxide solution in methanol via syringe.

  • Start timing the reactions immediately upon addition of the nucleophile.

  • Monitor the progress of each reaction at regular time intervals by taking aliquots and analyzing them by a suitable technique (e.g., quenching with dilute HCl and analyzing by LC-MS to determine the ratio of starting material to product).

  • The reaction is considered complete when the starting material is no longer detected.

  • The relative rates of reaction can be determined by comparing the time taken for each isomer to reach a certain percentage of conversion (e.g., 50% or 100%).

Signaling Pathways and Logical Relationships

The differential reactivity of these isomers can be exploited in various applications, including the synthesis of targeted therapeutics. The logical workflow for selecting an appropriate isomer for a specific synthetic goal is outlined below.

logical_workflow Isomer Selection Workflow for Synthesis start Define Target Molecule and Desired Substitution Pattern reactivity_needed Determine Required Regioselectivity of Nucleophilic Substitution start->reactivity_needed isomer_2_4_6 Select 2-, 4-, or 6-Fluoronicotinic Acid for Substitution at those Positions reactivity_needed->isomer_2_4_6 Substitution at C2, C4, or C6 isomer_5 Utilize 5-Fluoronicotinic Acid for other Functionalization or as a more stable scaffold reactivity_needed->isomer_5 Substitution not at C2, C4, C6 or no substitution needed synthesis Perform Nucleophilic Aromatic Substitution Reaction isomer_2_4_6->synthesis isomer_5->synthesis May require different reaction conditions product Target Molecule Synthesized synthesis->product

Caption: Logical workflow for selecting a fluorinated nicotinic acid isomer based on desired reactivity.

The experimental workflow for a comparative reactivity study is a systematic process to ensure reliable and comparable data.

experimental_workflow Experimental Workflow for Comparative Reactivity Study start Prepare Solutions of Fluoronicotinic Acid Isomers reaction_setup Set up Parallel Reactions under Identical Conditions start->reaction_setup nucleophile_addition Add Nucleophile and Initiate Timing reaction_setup->nucleophile_addition monitoring Monitor Reaction Progress over Time (TLC, LC-MS, NMR) nucleophile_addition->monitoring data_analysis Analyze Kinetic Data to Determine Relative Rates monitoring->data_analysis conclusion Draw Conclusions on Isomer Reactivity data_analysis->conclusion

Caption: General experimental workflow for comparing the reactivity of fluorinated nicotinic acid isomers.

Conclusion

The positional isomerism of fluorine on the nicotinic acid ring provides a powerful tool for tuning chemical reactivity. The 2-, 4-, and 6-fluoro isomers are significantly more reactive towards nucleophilic aromatic substitution compared to the 5-fluoro isomer. This predictable difference in reactivity allows for the strategic selection of the appropriate isomer for the synthesis of complex molecules in drug discovery and materials science. Further quantitative experimental studies are needed to provide a more detailed and direct comparison of the reaction kinetics and acidity of these valuable building blocks.

References

Comparative Biological Activities of Halogenated Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of halogenated nicotinic acid analogs, with a focus on antibacterial and anti-inflammatory properties. Due to the limited availability of specific data on 4-Chloro-5,6-difluoronicotinic acid, this guide centers on the well-characterized analog, 5-fluoronicotinic acid, for its antibacterial profile and a broader range of nicotinic acid derivatives for their anti-inflammatory effects. This approach allows for a robust comparison grounded in available experimental data.

Antibacterial Activity of 5-Fluoronicotinic Acid

5-Fluoronicotinic acid has demonstrated notable antibacterial activity against a range of bacteria. Its mechanism is believed to involve the inhibition of nicotinic acid metabolism, a crucial pathway for bacterial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of 5-fluoronicotinic acid and its amide analog against various bacterial strains.

CompoundStreptococcus sp. (Viridans group)Staphylococcus aureusEscherichia coliLactobacillus plantarum
5-Fluoronicotinic acid 0.05 µg/mL-Inhibits growthInhibits growth
5-Fluoronicotinamide 0.5 µg/mL-Inhibits growth-

Data extracted from Streightoff, 1963.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of 5-fluoronicotinic acid and its analogs was determined using a tube dilution method.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured in an appropriate broth medium overnight at 37°C.

  • The overnight culture was diluted to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

2. Preparation of Test Compounds:

  • Stock solutions of the nicotinic acid analogs were prepared in a suitable solvent.

  • Serial dilutions of the stock solutions were made in the broth medium to achieve a range of concentrations to be tested.

3. Incubation:

  • The diluted bacterial inoculum was added to each tube containing the different concentrations of the test compounds.

  • Control tubes included a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • The tubes were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Proposed Mechanism of Action: Inhibition of Nicotinic Acid Metabolism

The antibacterial effect of 5-fluoronicotinic acid is likely due to its role as an antimetabolite of nicotinic acid (Vitamin B3). Nicotinic acid is a precursor for the synthesis of NAD and NADP, coenzymes essential for various metabolic redox reactions in bacteria. By structurally mimicking nicotinic acid, 5-fluoronicotinic acid may competitively inhibit enzymes involved in the NAD(P) biosynthesis pathway, leading to bacterial growth inhibition.

G cluster_pathway Proposed Antibacterial Mechanism of 5-Fluoronicotinic Acid Nicotinic_Acid Nicotinic Acid (Vitamin B3) Enzyme Enzymes in NAD(P) Biosynthesis Nicotinic_Acid->Enzyme Substrate NAD_NADP NAD / NADP (Essential Coenzymes) Enzyme->NAD_NADP Product Bacterial_Growth Bacterial Growth and Proliferation NAD_NADP->Bacterial_Growth Fluoronicotinic_Acid 5-Fluoronicotinic Acid (Analog) Fluoronicotinic_Acid->Enzyme Competitive Inhibition Inhibition Inhibition

Caption: Proposed mechanism of antibacterial action of 5-fluoronicotinic acid.

Anti-inflammatory Activity of Nicotinic Acid Derivatives

Various derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected nicotinic acid derivatives compared to the standard drug, celecoxib.

CompoundCOX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (SI)
Compound 4d 0.940 ± 0.0513.57
Compound 6b 0.614 ± 0.03-
Celecoxib (Standard) 0.844 ± 0.047.92

Data for compounds 4d and 6b are from a study on antipyrine and nicotinic acid-based scaffolds.[1] The specific structures of these compounds are detailed in the original publication.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of nicotinic acid derivatives to inhibit COX-2 activity is a key measure of their anti-inflammatory potential.

1. Enzyme and Substrate Preparation:

  • Recombinant human COX-2 enzyme is used.

  • Arachidonic acid is used as the substrate.

2. Assay Procedure:

  • The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

3. Detection of Prostaglandin E2 (PGE2):

  • The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The absorbance is read using a microplate reader.

4. Calculation of IC₅₀:

  • The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways in Inflammation

Nicotinic acid derivatives can interfere with multiple signaling pathways involved in the inflammatory response. The diagrams below illustrate the general pathways of COX-2, TNF-α, and IL-6 signaling, which are common targets for anti-inflammatory drugs.

G cluster_pathway COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Product Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of nicotinic acid derivatives.

G cluster_pathway TNF-α and IL-6 Signaling in Inflammation Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage TNF_alpha TNF-α Macrophage->TNF_alpha Produces IL_6 IL-6 Macrophage->IL_6 Produces Target_Cells Target Cells TNF_alpha->Target_Cells IL_6->Target_Cells Inflammatory_Response Pro-inflammatory Response Target_Cells->Inflammatory_Response Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->Macrophage Inhibit production of TNF-α and IL-6

Caption: Inhibition of TNF-α and IL-6 production by nicotinic acid derivatives.

Experimental Workflow: In Vitro Anti-inflammatory Screening

The following diagram outlines a general workflow for screening the anti-inflammatory activity of nicotinic acid analogs in vitro.

G cluster_workflow Workflow for In Vitro Anti-inflammatory Activity Screening Start Start Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Compound_Treatment Treatment with Nicotinic Acid Analogs Cell_Culture->Compound_Treatment LPS_Stimulation Inflammatory Challenge (e.g., LPS) Compound_Treatment->LPS_Stimulation Assays Perform Assays LPS_Stimulation->Assays Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assays->Griess_Assay ELISA Cytokine Quantification (TNF-α, IL-6) (ELISA) Assays->ELISA COX_Assay COX-2 Inhibition Assay Assays->COX_Assay Data_Analysis Data Analysis (IC₅₀ Calculation) Griess_Assay->Data_Analysis ELISA->Data_Analysis COX_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for assessing the in vitro anti-inflammatory effects.

References

A Spectroscopic Showdown: Unraveling the Nuances of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of nicotinic acid, nicotinamide, isonicotinic acid, and methyl nicotinate reveals key structural and electronic differences crucial for research, quality control, and drug development. This guide provides a detailed analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supplemented with standardized experimental protocols and visual aids to facilitate understanding.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of pyridine compounds with significant biological and pharmaceutical importance. While sharing a common pyridine core, the variation in their functional groups—carboxylic acid, amide, ester, and the positional isomerism of the carboxyl group—leads to distinct spectroscopic signatures. Understanding these differences is paramount for researchers in medicinal chemistry, analytical science, and drug metabolism to accurately identify, quantify, and characterize these molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry for nicotinic acid, nicotinamide, isonicotinic acid, and methyl nicotinate.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the maximum absorbance (λmax) is influenced by the electronic environment of the pyridine ring and the attached functional group.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent/Conditions
Nicotinic Acid ~213~2610.1 M HCl[1][2][3]
Nicotinamide ~210~260Acidic mobile phase[4]
Isonicotinic Acid ~214~264Acidic mobile phase[5]
Methyl Nicotinate ~263-Methanol in Water[6]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups. The C=O stretching frequency is a key diagnostic peak that differs significantly across the derivatives.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Nicotinic Acid ~3000-2500 (broad), ~1700-1680, ~1300O-H (carboxylic acid), C=O (carboxylic acid), C-O
Nicotinamide ~3350, ~3170, ~1680, ~1600N-H stretch (amide), C=O (amide I), N-H bend (amide II)
Isonicotinic Acid ~3000-2500 (broad), ~1710-1680, ~1320O-H (carboxylic acid), C=O (carboxylic acid), C-O
Methyl Nicotinate ~1720, ~1290, ~1110C=O (ester), C-O (ester)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shifts (δ) of the pyridine ring protons are particularly informative.

Compoundδ (ppm) - H2δ (ppm) - H4δ (ppm) - H5δ (ppm) - H6Other Signals (ppm)Solvent
Nicotinic Acid ~9.15 (d)~8.3 (dt)~7.6 (ddd)~8.83 (dd)-D₂O[7][8]
Nicotinamide ~9.08~8.25~7.52~8.737.67, 7.54 (NH₂)DMSO-d₆
Isonicotinic Acid 8.79 (d)-7.83 (d)8.79 (d)~14.0 (br s, COOH)DMSO-d₆
Methyl Nicotinate ~9.23 (d)~8.29 (dt)~7.39 (dd)~8.78 (dd)3.96 (s, OCH₃)CDCl₃[9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides details about the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a key differentiator.

Compoundδ (ppm) - C2δ (ppm) - C3δ (ppm) - C4δ (ppm) - C5δ (ppm) - C6δ (ppm) - C=OOther Signals (ppm)Solvent
Nicotinic Acid ~150.5~128.5~137.0~124.0~153.0~167.5-D₂O
Nicotinamide ~149.5~130.0~135.5~123.5~152.0~165.5-DMSO-d₆
Isonicotinic Acid ~150.0~122.0~141.0~122.0~150.0~166.0-DMSO-d₆
Methyl Nicotinate ~153.3~126.3~137.0~123.4~150.8~165.452.3 (OCH₃)CDCl₃
Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues.

CompoundMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Nicotinic Acid 123.11124106, 78[5][10][11]
Nicotinamide 122.12123106, 78
Isonicotinic Acid 123.11124106, 78
Methyl Nicotinate 137.14138106, 78[12][13][14]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

Sample Preparation
  • For UV-Vis and NMR Spectroscopy: Samples are typically dissolved in a suitable solvent. For UV-Vis, solvents like ethanol, methanol, water, or acidic/basic solutions are common.[1][6] For NMR, deuterated solvents such as deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or chloroform-d (CDCl₃) are used to avoid solvent interference.[7][9]

  • For IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • For Mass Spectrometry: Samples are often introduced after chromatographic separation (e.g., LC-MS or GC-MS).[4][5] Direct infusion into the ionization source is also possible.

UV-Visible Spectroscopy
  • Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., 0.1 M HCl).[1]

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum of the solvent.

  • Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy (ATR Method)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve an appropriate amount of the sample in a deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • "Lock" the spectrometer on the deuterium signal of the solvent.

  • "Shim" the magnetic field to optimize its homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

  • Process the data by Fourier transformation, phasing, and baseline correction.

  • Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (LC-MS/MS)
  • Prepare a dilute solution of the analyte in the mobile phase.

  • Separate the analyte from any impurities using a suitable HPLC column and mobile phase gradient.[15]

  • Introduce the eluent into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).

  • Set the mass spectrometer to scan for the expected molecular ion in full scan mode or to monitor specific parent-daughter ion transitions in selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity.[15]

Visualizing Relationships and Workflows

To further clarify the relationships between these derivatives and the analytical process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution UV_Vis UV-Vis Dissolution->UV_Vis λmax IR IR Dissolution->IR Functional Groups NMR NMR Dissolution->NMR Chemical Shifts MS Mass Spec Dissolution->MS m/z Spectral_Data Spectral_Data UV_Vis->Spectral_Data IR->Spectral_Data NMR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure_Elucidation Spectral_Data->Structure_Elucidation

A general workflow for the spectroscopic analysis of chemical compounds.

structural_relationships Nicotinic_Acid Nicotinic Acid (-COOH at C3) Nicotinamide Nicotinamide (-CONH2 at C3) Nicotinic_Acid->Nicotinamide Amidation Methyl_Nicotinate Methyl Nicotinate (-COOCH3 at C3) Nicotinic_Acid->Methyl_Nicotinate Esterification Isonicotinic_Acid Isonicotinic Acid (-COOH at C4) Nicotinic_Acid->Isonicotinic_Acid Isomer

Structural relationships between nicotinic acid and its derivatives.

References

A Comparative Guide to the Proposed Synthesis of 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-5,6-difluoronicotinic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, validated synthesis method in published literature, this document outlines a plausible multi-step approach based on established chemical transformations reported for analogous fluorinated pyridine derivatives. The guide offers a comparative analysis of potential reaction conditions for each step, detailed experimental protocols derived from similar syntheses, and a clear visualization of the proposed synthetic route.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is envisioned as a three-step process, commencing with a commercially available polychlorinated pyridine precursor. The key transformations involve a halogen exchange reaction to introduce the fluorine atoms, followed by the introduction of a nitrile group, and concluding with its hydrolysis to the target carboxylic acid.

Synthesis_Pathway Start 2,3,5-Trichloropyridine Intermediate1 2,3-Difluoro-5-chloropyridine Start->Intermediate1 Fluorination Intermediate2 4-Chloro-5,6-difluoro-3-cyanopyridine Intermediate1->Intermediate2 Cyanation (Proposed) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Figure 1: Proposed synthesis workflow for this compound.

Step 1: Fluorination of 2,3,5-Trichloropyridine

The initial step involves the conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine via a halogen exchange (Halex) reaction. This transformation is typically achieved using alkali metal fluorides at elevated temperatures, often in the presence of a phase transfer catalyst to enhance reactivity and yield.

Table 1: Comparison of Fluorination Reaction Conditions for Polychloropyridines

ParameterMethod AMethod BMethod C
Fluorinating Agent Potassium Fluoride (KF)Cesium Fluoride (CsF) & KFPotassium Fluoride (KF)
Catalyst Tetrabutylphosphonium bromide18-crown-6Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt
Solvent N-Methylpyrrolidone (NMP)Sulfolane & DMSOAprotic organic solvent
Temperature 180-210°C145-200°CNot specified
Reaction Time 15-22 hours3 hours (at 200°C)Not specified
Yield ~40-42%[1]90%[2]>90%[3]
Purity Not specified96.8%[2]>98%[3]

Experimental Protocol (Adapted from analogous synthesis[1][2])

Objective: To synthesize 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine.

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium Fluoride (spray-dried)

  • Cesium Fluoride

  • Phase transfer catalyst (e.g., Tetrabutylphosphonium bromide or 18-crown-6)

  • Anhydrous N-Methylpyrrolidone (NMP) or a mixture of Sulfolane and DMSO

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add spray-dried potassium fluoride and, if applicable, cesium fluoride.

  • Add the anhydrous solvent and the phase transfer catalyst to the flask.

  • Under an inert atmosphere, add 2,3,5-trichloropyridine to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 180-210°C) and maintain for the designated reaction time (e.g., 15-22 hours), with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by distillation under reduced pressure.

  • Further purification can be achieved by fractional distillation or column chromatography.

Step 2: Cyanation of 2,3-Difluoro-5-chloropyridine (Proposed)

Table 2: Comparison of Cyanation Reaction Conditions for Halogenated Pyridines

ParameterMethod A (Analogous)Method B (Alternative)
Starting Material 3,5-Dichloro-2,4,6-trifluoropyridineChloropyridine
Cyanating Agent Sodium Cyanide (NaCN)Potassium Ferrocyanide (K₄[Fe(CN)₆])
Catalyst NoneLigand-free Palladium Acetate
Solvent Dimethylformamide (DMF)Organic Solvent
Temperature 0°C to Room Temperature40-200°C
Reaction Time 4 hours2-20 hours
Yield Not specified, but product isolatedUp to 79% for 2-cyano-3-methylpyridine[4]
Reference Synthesis of 4-cyano-3,5-dichloro-2,6-difluoropyridine[5][4]

Experimental Protocol (Hypothetical, based on analogous reactions[5])

Objective: To synthesize 4-chloro-5,6-difluoro-3-cyanopyridine.

Materials:

  • Hypothetical precursor: 2,3-Difluoro-4,5-dichloropyridine

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 2,3-difluoro-4,5-dichloropyridine precursor in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium cyanide to the cooled solution while stirring.

  • Allow the reaction to proceed at 0°C for a set period (e.g., 2 hours) and then warm to room temperature, continuing to stir for an additional period (e.g., 2 hours).

  • Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).

  • Upon completion, the solvent would be removed under reduced pressure.

  • The residue would be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer would be washed, dried, and concentrated.

  • The crude product would be purified by distillation or chromatography.

Step 3: Hydrolysis of 4-Chloro-5,6-difluoro-3-cyanopyridine

The final step is the hydrolysis of the nitrile group of 4-chloro-5,6-difluoro-3-cyanopyridine to the corresponding carboxylic acid. This is a robust and well-documented transformation for a wide range of cyanopyridines. Both acidic and basic conditions can be employed, as well as enzymatic methods for milder conditions.

Table 3: Comparison of Hydrolysis Conditions for Cyanopyridines

ParameterMethod A (Basic Hydrolysis)Method B (Enzymatic Hydrolysis)
Starting Material 3-Cyanopyridine3-Cyanopyridine
Reagent/Enzyme Sodium Hydroxide (NaOH) solutionNitrilase from Rhodococcus rhodochrous J1
Solvent WaterAqueous buffer
Temperature 90-95°COptimized for enzyme activity
Reaction Time ~1 hour[6]Varies with enzyme and substrate concentration
Yield High conversion reported[6]Can reach 100%[7]
Notes Simple, cost-effective.Mild conditions, high selectivity.

Experimental Protocol (Adapted from analogous synthesis[6])

Objective: To synthesize this compound by hydrolysis.

Materials:

  • 4-Chloro-5,6-difluoro-3-cyanopyridine

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Hydrochloric Acid (HCl) for acidification

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, dissolve 4-chloro-5,6-difluoro-3-cyanopyridine in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (e.g., 90-100°C) and stir for the required duration, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Experimental_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Cyanation (Proposed) cluster_step3 Step 3: Hydrolysis A1 Mix 2,3,5-Trichloropyridine, KF/CsF, Catalyst, and Solvent A2 Heat under Inert Atmosphere A1->A2 A3 Reaction Monitoring (GC) A2->A3 A4 Isolation by Distillation A3->A4 B1 Dissolve Precursor in DMF A4->B1 Intermediate 1 B2 Add Cyanide Salt at 0°C B1->B2 B3 Reaction and Work-up B2->B3 B4 Purification B3->B4 C1 Dissolve Cyanopyridine in Basic Solution B4->C1 Intermediate 2 C2 Heat to Reflux C1->C2 C3 Acidification and Precipitation C2->C3 C4 Filtration and Drying C3->C4

Figure 2: Detailed experimental workflow for the proposed synthesis.

Conclusion

This guide outlines a scientifically plausible, albeit not yet validated, synthetic route to this compound. The proposed pathway leverages well-established reactions in pyridine chemistry. The fluorination of a polychlorinated pyridine and the final hydrolysis of the corresponding cyanopyridine are supported by numerous examples in the literature, suggesting a high probability of success for these steps. The key challenge in this proposed synthesis lies in the regioselective introduction of the cyano group at the 4-position of the 2,3-difluoro-5-chloropyridine intermediate. Further experimental investigation is required to validate and optimize this crucial step. Researchers undertaking this synthesis should consider exploring various cyanation methods, including nucleophilic aromatic substitution on an appropriately activated precursor or direct C-H cyanation, to establish a robust and efficient protocol.

References

A Comparative Analysis of Catalysts for Nicotinic Acid Derivatization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient derivatization of nicotinic acid (niacin or Vitamin B3) is crucial for the synthesis of a wide range of pharmaceuticals and fine chemicals. This guide provides a comparative study of various catalytic systems, offering insights into their performance based on experimental data. We will explore both biocatalytic and chemocatalytic approaches, detailing experimental protocols and presenting quantitative data to facilitate informed catalyst selection.

Nicotinic acid's core structure is a versatile scaffold for chemical modification, leading to derivatives with significant biological activity, including anti-inflammatory properties. The choice of catalyst is paramount in achieving high yields, selectivity, and environmentally benign reaction conditions. This guide compares different catalytic strategies for key derivatization reactions of nicotinic acid, such as esterification, amidation, and cross-coupling reactions.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is dependent on the desired transformation of the nicotinic acid molecule. The following table summarizes the performance of various catalysts in different derivatization reactions.

Derivatization ReactionCatalystSubstrateProductYield (%)Conversion (%)Selectivity (%)Reaction ConditionsReference(s)
Esterification 20% MoO3/SiO2Nicotinic acid and MethanolMethyl nicotinate~79--Refluxing with alcohol[1]
Oxidation 10% Cu/13X Zeolite3-methyl-pyridine and 30% H2O2Nicotinic acid (Niacin)~5883.669.070 °C[2]
Oxidation Cu'/13X Zeolite3-methyl-pyridine and 30% H2O2Nicotinic acid (Niacin)~4481.554.170 °C[2]
Biocatalytic Hydrolysis Nitrilase (Rhodococcus rhodochrous J1)3-cyanopyridineNicotinic acid100---[3]
Biocatalytic Hydrolysis Mutated Nitrilase (NitA-C2 from Acidovorax facilis 72W)3-cyanopyridineNicotinic acid---Five-fold increase in specific activity[3]
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄)Iodo-nicotinic acid and Arylboronic acidAryl-nicotinic acidHigh--Mild conditions, low catalyst loading[4]
Suzuki-Miyaura Coupling Palladium (e.g., Pd(dppf)Cl₂)Bromo-nicotinic acid and Arylboronic acidAryl-nicotinic acidModerate to High---[4]
Suzuki-Miyaura Coupling Palladium with specialized ligands (e.g., SPhos, XPhos)Chloro-nicotinic acid and Arylboronic acidAryl-nicotinic acidModerate--More forcing conditions, highly active catalyst systems[4]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments cited in this guide.

1. Synthesis of Niacin via Oxidation of 3-Methyl-Pyridine using a Cu/13X Zeolite Catalyst [2]

  • Catalyst Preparation: The Cu/13X catalyst is prepared by an ion-exchange method. 13X zeolite is added to a copper sulfate solution and stirred. The resulting solid is filtered, washed, dried, and calcined.

  • Reaction Procedure:

    • In a reactor, combine 3-methyl-pyridine, 30% hydrogen peroxide, and the prepared Cu/13X catalyst.

    • Heat the reaction mixture to 70 °C and stir.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).

    • Upon completion, cool the reaction mixture, separate the catalyst by filtration, and purify the product.

2. Esterification of Nicotinic Acid to Methyl Nicotinate using a MoO3/SiO2 Catalyst [1]

  • Catalyst: 20% Molybdenum on Silica (MoO3/SiO2) acts as a solid acid bifunctional catalyst.

  • Reaction Procedure:

    • In a round-bottom flask, dissolve nicotinic acid in methanol.

    • Add the MoO3/SiO2 catalyst to the solution.

    • Reflux the reaction mixture with stirring.

    • Monitor the formation of methyl nicotinate by TLC or GC.

    • After the reaction, filter off the catalyst and remove the excess methanol under reduced pressure.

    • Purify the crude product by distillation or chromatography.

3. General Protocol for Suzuki-Miyaura Cross-Coupling of Halogenated Nicotinic Acids [4]

  • Materials:

    • Halonicotinic acid derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction Procedure:

    • In an inert atmosphere (e.g., under nitrogen or argon), combine the halonicotinic acid, arylboronic acid, palladium catalyst, and base in the reaction vessel.

    • Add the degassed solvent.

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for the screening and evaluation of catalysts for nicotinic acid derivatization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization catalyst_prep Catalyst Synthesis & Characterization reaction_setup Reaction Setup catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reaction_setup reaction_execution Reaction Execution (Temperature, Time, Pressure) reaction_setup->reaction_execution product_analysis Product Analysis (Yield, Selectivity) reaction_execution->product_analysis catalyst_recycling Catalyst Recycling & Stability Test reaction_execution->catalyst_recycling optimization Optimization of Reaction Conditions product_analysis->optimization catalyst_recycling->reaction_setup Reuse optimization->reaction_setup Iterate

Caption: A generalized workflow for catalyst screening and optimization.

Nicotinic Acid in the NAD+ Biosynthesis Pathway

Nicotinic acid is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous metabolic processes. The Preiss-Handler pathway describes the conversion of dietary nicotinic acid into NAD+.

NAD_pathway NA Nicotinic Acid (Niacin) Enzyme1 Nicotinate phosphoribosyltransferase (NAPRT) NA->Enzyme1 NAMN Nicotinate Mononucleotide (NAMN) Enzyme2 Nicotinamide mononucleotide adenylyltransferases (NMNATs) NAMN->Enzyme2 NAAD Nicotinate Adenine Dinucleotide (NAAD) Enzyme3 NAD Synthetase (NADS) NAAD->Enzyme3 NAD Nicotinamide Adenine Dinucleotide (NAD+) Enzyme1->NAMN Enzyme2->NAAD Enzyme3->NAD

Caption: The Preiss-Handler pathway for NAD+ biosynthesis from nicotinic acid.[3]

References

Comparative Efficacy of 4-Chloro-5,6-difluoronicotinic Acid and Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential enzyme inhibition efficacy of 4-Chloro-5,6-difluoronicotinic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this comparison is based on the established inhibitory activities of structurally related nicotinic acid derivatives. The data presented herein is intended to serve as a foundational resource for researchers investigating novel enzyme inhibitors.

Introduction to Nicotinic Acid Derivatives as Enzyme Inhibitors

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Beyond its primary role as a vitamin, the nicotinic acid scaffold has been successfully modified to create potent inhibitors of various enzymes, demonstrating a broad range of therapeutic potentials, including anti-inflammatory, anti-diabetic, and neuroprotective effects.[1] The introduction of halogen atoms, such as chlorine and fluorine, to the pyridine ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for target enzymes.[2]

Postulated Efficacy of this compound

While no direct enzyme inhibition data for this compound has been reported, its structure suggests potential activity. The presence of a carboxylic acid group, a common feature in many enzyme inhibitors for establishing key interactions in the active site, combined with the electron-withdrawing effects of the chloro and fluoro substituents, may confer inhibitory properties. It is hypothesized that this compound could exhibit inhibitory activity against enzymes such as cyclooxygenases (COX), given that other halogenated nicotinic acid derivatives have shown promise in this area.

Comparative Analysis of Nicotinic Acid Derivatives

To provide a framework for the potential efficacy of this compound, the following tables summarize the reported enzyme inhibition data for various nicotinic acid analogs.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating pain and inflammatory diseases. Several nicotinic acid derivatives have been investigated as COX inhibitors.

Compound/AlternativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
This compound COX-1 / COX-2Data Not Available Data Not Available Celecoxib
Nicotinic Acid Derivative 4h COX-22.35 ± 0.04-Ibuprofen
Nicotinic Acid Derivative 5b COX-2--Ibuprofen
CelecoxibCOX-20.45>7.1-

Table 1: Comparative COX-2 inhibitory activity of selected nicotinic acid derivatives and the standard drug Celecoxib. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

α-Amylase and α-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

Compound/AlternativeTarget EnzymeIC50 (µM)Reference Compound
This compound α-Amylase / α-GlucosidaseData Not Available Data Not Available
Nicotinic Acid Derivative 8 α-Amylase20.5Acarbose
Nicotinic Acid Derivative 44 α-Amylase58.1Acarbose
Nicotinic Acid Derivative 35 α-Glucosidase32.9Acarbose
Nicotinic Acid Derivative 39 α-Glucosidase26.4Acarbose
Acarboseα-Amylase / α-Glucosidase--

Table 2: Comparative α-amylase and α-glucosidase inhibitory activity of selected nicotinic acid derivatives against the standard drug Acarbose.[3]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and food industries.

Compound/AlternativeTarget EnzymeIC50 (µM)Reference Compound
This compound TyrosinaseData Not Available Data Not Available
Nicotinic acid hydroxamate (NAH)Tyrosinase (monophenolase)2Kojic acid
Nicotinic acid hydroxamate (NAH)Tyrosinase (diphenolase)1Kojic acid
Kojic acidTyrosinase--

Table 3: Comparative tyrosinase inhibitory activity of a nicotinic acid derivative against the standard inhibitor Kojic acid.[4]

Experimental Protocols

To facilitate further research, a detailed protocol for a representative enzyme inhibition assay is provided below.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[5]

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Dilute the test compound and reference inhibitor to the desired concentrations in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL of diluted test compound or reference inhibitor (or solvent for enzyme control)

    • 1 µL COX Probe

    • 2 µL COX Cofactor

    • 1 µL COX-2 Enzyme

  • Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 37°C. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C using a microplate reader with excitation at 535 nm and emission at 587 nm.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Sample) / Slope of Enzyme Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Nicotinic Acid Derivatives (Potential Inhibitors) Inhibitor->COX2

Caption: The COX-2 signaling pathway in inflammation.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Reaction Rate Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: A generalized workflow for an enzyme inhibition assay.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is currently unavailable, the established efficacy of other nicotinic acid derivatives suggests its potential as an enzyme inhibitor. The presence of halogen substituents on the pyridine ring is a known strategy to enhance biological activity. Further investigation, beginning with broad-spectrum enzyme screening followed by more focused assays such as the COX-2 inhibition assay detailed in this guide, is warranted to elucidate the therapeutic potential of this compound. The data and protocols provided here serve as a valuable starting point for researchers in the field of drug discovery and development.

References

Navigating the Structure-Activity Relationship of 4-Chloro-5,6-difluoronicotinic Acid Derivatives: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

The Parent Scaffold: 4-Chloro-5,6-difluoronicotinic Acid

This compound, also known as 4-chloro-5,6-difluoropyridine-3-carboxylic acid, is a halogenated pyridine derivative.[1][2] Its chemical structure combines the reactivity of a carboxylic acid with the electronic properties imparted by the chlorine and two fluorine atoms on the pyridine ring. These features make it an attractive starting point for the synthesis of diverse derivatives, particularly amides and esters, which are common functional groups in biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₂ClF₂NO₂[1]
Molecular Weight193.54 g/mol [1]
AppearanceSolid[1]
CAS Number851386-32-8[1]

A Proposed Framework for a Structure-Activity Relationship Study

In the absence of specific SAR data for this compound derivatives, we propose a hypothetical SAR study to guide future research. This study would involve the synthesis of a library of derivatives and their subsequent biological evaluation.

Synthetic Strategy: Amide and Ester Formation

A common and versatile method for derivatizing carboxylic acids is through the formation of amides and esters. The general synthetic workflow would involve the activation of the carboxylic acid group of this compound, followed by reaction with a diverse range of amines or alcohols to generate a library of derivatives.

Synthetic_Workflow Start 4-Chloro-5,6- difluoronicotinic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Start->Activation Intermediate Acyl Chloride or Activated Ester Activation->Intermediate Amide_Formation Amidation Intermediate->Amide_Formation Ester_Formation Esterification Intermediate->Ester_Formation Amine Primary/Secondary Amine (R₁R₂NH) Amine->Amide_Formation Alcohol Alcohol (R₃OH) Alcohol->Ester_Formation Amide_Product Amide Derivative Amide_Formation->Amide_Product Ester_Product Ester Derivative Ester_Formation->Ester_Product Purification Purification (e.g., Chromatography) Amide_Product->Purification Ester_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Compound Pure Derivative Characterization->Final_Compound

General synthetic workflow for the preparation of amide and ester derivatives.
Hypothetical Derivative Library and Biological Evaluation

To establish a meaningful SAR, a library of derivatives with systematic variations in their substituents should be synthesized. The choice of substituents will depend on the therapeutic target of interest. For example, if targeting a specific enzyme, the substituents would be chosen to probe different regions of the enzyme's active site.

Table 2: Hypothetical Library of this compound Amide Derivatives and Required Biological Data

Derivative IDR₁ (Amine Substituent)R₂ (Amine Substituent)Hypothetical Biological TargetRequired Biological Data
DA-01 HPhenylKinase XIC₅₀ (µM)
DA-02 H4-MethoxyphenylKinase XIC₅₀ (µM)
DA-03 H4-ChlorophenylKinase XIC₅₀ (µM)
DA-04 HBenzylKinase XIC₅₀ (µM)
DA-05 CH₃PhenylKinase XIC₅₀ (µM)
DA-06 HCyclohexylBacterial Strain YMIC (µg/mL)
DA-07 HPiperidin-1-ylBacterial Strain YMIC (µg/mL)
DA-08 HMorpholin-4-ylBacterial Strain YMIC (µg/mL)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable SAR data. Below are representative protocols for the synthesis of an amide derivative and for a kinase inhibition assay.

General Procedure for the Synthesis of 4-Chloro-5,6-difluoro-N-phenylnicotinamide (DA-01)

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere is added oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride. The acyl chloride is redissolved in anhydrous DCM and cooled to 0 °C. A solution of aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol for In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. The kinase, substrate, and test compound are incubated in a buffer solution containing ATP. The reaction is stopped, and a detection reagent is added to quantify the amount of ATP. The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Screening_Cascade Start Synthesized Derivatives Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active_Hits Active Hits Primary_Screening->Active_Hits Dose_Response Dose-Response Assay (IC₅₀ Determination) Active_Hits->Dose_Response Potency Potency (IC₅₀) Dose_Response->Potency Selectivity Selectivity Profiling (Against other kinases) Potency->Selectivity Selectivity_Data Selectivity Profile Selectivity->Selectivity_Data ADME In Vitro ADME/ Tox Assays Selectivity_Data->ADME ADME_Data ADME/Tox Profile ADME->ADME_Data Lead_Candidate Lead Candidate ADME_Data->Lead_Candidate

A representative biological screening cascade for lead identification.

Conclusion

While a detailed structure-activity relationship for this compound derivatives is yet to be established in the public domain, this guide provides a comprehensive framework to initiate such an investigation. The proposed synthetic strategies, hypothetical derivative library, and standardized experimental protocols offer a clear path forward for researchers. The systematic exploration of this chemical scaffold holds the potential to uncover novel therapeutic agents with unique biological activities. The data generated from such studies will be invaluable to the drug discovery community and will fill a significant gap in the current scientific knowledge.

References

The Strategic Advantage of 4-Chloro-5,6-difluoronicotinic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the myriad of building blocks available to medicinal chemists, halogenated nicotinic acid derivatives have emerged as particularly valuable motifs. This guide provides a comparative analysis of 4-Chloro-5,6-difluoronicotinic acid, highlighting its potential advantages over less substituted analogs like nicotinic acid, 6-fluoronicotinic acid, and 2-chloronicotinic acid. The inclusion of both chloro and difluoro substituents on the nicotinic acid core is anticipated to confer a unique combination of physicochemical and metabolic properties, making it a compelling starting point for the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The introduction of halogen atoms to the nicotinic acid scaffold significantly influences key physicochemical parameters such as acidity (pKa) and lipophilicity (logP). These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKalogP
This compound 193.54Not availablePredicted: Lower than Nicotinic AcidPredicted: Higher than Nicotinic Acid
Nicotinic Acid123.11236-239[1]4.85[2]0.36[3]
6-Fluoronicotinic Acid141.10144-148[4][5][6][7][8][9][10]Predicted: 3.41[11]0.38[5]
2-Chloronicotinic Acid157.55176-178[11][12]2.54[13]Predicted: 1.43[5]

Key Insights:

  • Acidity (pKa): The electron-withdrawing nature of chlorine and fluorine atoms is expected to increase the acidity (lower the pKa) of the carboxylic acid group in this compound compared to nicotinic acid. This can impact the ionization state of the molecule at physiological pH, influencing its solubility and ability to interact with biological targets. The predicted pKa of 6-fluoronicotinic acid and the experimental pKa of 2-chloronicotinic acid support this trend.

  • Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule. The combined presence of a chloro and two fluoro groups in this compound is anticipated to result in a significantly higher logP compared to nicotinic acid. This enhanced lipophilicity can improve membrane permeability and cell penetration, but may also affect solubility and plasma protein binding.

Metabolic Stability: The Halogen Advantage

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Halogenation, particularly fluorination, is a well-established strategy to enhance metabolic stability.

Experimental Protocols:

In Vitro Metabolic Stability Assay:

  • Incubation: A test compound (e.g., 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

While specific metabolic stability data for this compound is not yet available, the following diagram illustrates the generally accepted principle of how halogenation can protect a molecule from oxidative metabolism.

cluster_0 Metabolic Pathway of Nicotinic Acid Analog cluster_1 Metabolic Blocking with Halogenation Parent Nicotinic Acid Analog CYP450 Cytochrome P450 (Oxidative Metabolism) Parent->CYP450 Metabolic 'soft spot' Metabolite Oxidized Metabolite Excretion Excretion Metabolite->Excretion CYP450->Metabolite Halogenated_Parent Halogenated Nicotinic Acid (e.g., this compound) Blocked_Metabolism Metabolism Blocked Halogenated_Parent->Blocked_Metabolism Halogen atom at metabolic hot-spot Increased_Exposure Increased Systemic Exposure Halogenated_Parent->Increased_Exposure

Metabolic stabilization by halogenation.

Application in Drug Discovery: A Workflow

This compound can be a valuable starting point in various drug discovery campaigns, such as fragment-based drug discovery (FBDD) or as a scaffold for library synthesis. The following workflow illustrates its potential application.

Start Start with this compound Library_Synthesis Library Synthesis (Amide/Ester Formation) Start->Library_Synthesis Screening High-Throughput Screening (Biochemical/Cell-based assays) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library_Synthesis No Hits SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit Confirmed Lead_Op Lead Optimization (ADME/Tox Profiling) SAR->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Drug discovery workflow utilizing this compound.

Comparative Advantages and Conclusion

The strategic placement of a chloro and two fluoro groups on the nicotinic acid scaffold in this compound offers a compelling combination of properties for drug discovery:

  • Modulated Physicochemical Properties: The anticipated lower pKa and higher logP compared to nicotinic acid can be fine-tuned through further chemical modification to achieve an optimal balance for target engagement and ADME properties.

  • Enhanced Metabolic Stability: The halogen atoms, particularly the fluoro groups, are expected to block sites of oxidative metabolism, potentially leading to improved bioavailability and a longer duration of action in vivo.

  • Versatile Chemical Handle: The carboxylic acid group provides a convenient attachment point for the synthesis of compound libraries (e.g., amides, esters), facilitating the exploration of structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5,6-difluoronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-5,6-difluoronicotinic acid. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, regulatory compliance, and environmental protection. This compound is classified as a hazardous substance and requires specialized disposal procedures.

I. Hazard Assessment and Safety Data

This compound is a halogenated pyridine derivative with the following hazard classifications:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicityH335May cause respiratory irritation

Given its hazardous properties, all waste containing this compound, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors.

III. Operational Disposal Plan: Step-by-Step Protocol

The primary and recommended method for the disposal of halogenated organic compounds such as this compound is high-temperature incineration.[3][4] This process ensures the complete destruction of the compound.

Step 1: Waste Segregation

  • Isolate all waste containing this compound.

  • This includes unused solid compounds, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads).

  • Crucially, segregate this halogenated waste from non-halogenated organic solvents, aqueous solutions, and general laboratory waste to prevent dangerous reactions and to facilitate proper disposal.

  • Do not mix with incompatible materials such as strong oxidizing agents and acids.

Step 2: Waste Collection and Container Management

  • Use a designated, leak-proof, and clearly labeled waste container compatible with acidic and halogenated organic compounds.

  • The container label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).

  • Keep the waste container securely closed except when adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed hazardous waste container in a designated SAA at or near the point of generation.

  • Ensure the SAA is in a well-ventilated area, away from heat sources and incompatible materials.

  • Adhere to the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The waste will be transported to a specialized facility for high-temperature incineration. For halogenated organic waste, incineration temperatures of at least 1100°C are recommended to ensure complete destruction and prevent the formation of toxic byproducts.[3][4]

  • For transportation, the waste may be classified under a UN number for hazardous waste containing pyridine derivatives, such as UN 1282 for Pyridine.[5][6] However, the final classification should be confirmed by the disposal vendor.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Notify your supervisor and the institutional EHS department.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A Step 1: Waste Identification & Segregation (Solid, Liquid, Contaminated Materials) B Step 2: Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Don PPE Before Handling C Step 3: Waste Collection (Labeled, Sealed Container) B->C Collect Waste D Step 4: Temporary Storage (Designated Satellite Accumulation Area) C->D Store Securely E Step 5: Professional Disposal (Contact EHS or Licensed Contractor) D->E Arrange Pickup F Step 6: High-Temperature Incineration (Specialized Facility) E->F Transport to Facility

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6-difluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,6-difluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.